Proglumide sodium
Description
BenchChem offers high-quality Proglumide sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proglumide sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26N2NaO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI Key |
LZUZBODDLCLCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Proglumide Sodium's Affinity for CCK-A vs. CCK-B Receptors: An In-depth Technical Guide
Introduction: Proglumide and the Cholecystokinin Receptors
Proglumide, a derivative of glutaramic acid, is a non-selective antagonist of the cholecystokinin (CCK) receptors.[1][2] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its mechanism of action revolves around blocking both subtypes of CCK receptors: CCK-A (CCK1) and CCK-B (CCK2).[3][4] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the gastrointestinal system and the central nervous system.[5] Understanding the binding affinity of proglumide for these two receptor subtypes is critical for elucidating its pharmacological profile and exploring its therapeutic potential in various physiological and pathological conditions. This guide provides a detailed technical overview of proglumide sodium's binding characteristics, the methodologies used to determine them, and the underlying signaling pathways.
Comparative Binding Affinity of Proglumide
Proglumide exhibits a relatively low affinity for both CCK-A and CCK-B receptors, and it is considered a non-selective antagonist.[6] This lack of selectivity is a defining characteristic of the compound. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A key study comparing the affinity of proglumide for human CCK-A and CCK-B receptors expressed in COS-7 cells provides the following data:
| Receptor Subtype | Ligand | IC50 (nM) | Species |
| CCK-A (CCK1) | Proglumide | 660,000 ± 120,000 | Human |
| CCK-B (CCK2) | Proglumide | 4,130,000 ± 1,350,000 | Human |
| Data sourced from Jensen et al., as presented in a comparative table.[7] |
These values indicate that proglumide has a slightly higher affinity for the CCK-A receptor than the CCK-B receptor in this experimental system, although both values are in the high micromolar to millimolar range, confirming its low-potency nature.[6][8]
Methodology: Determining Binding Affinity via Radioligand Competition Assay
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. A standard and robust method for this is the radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, proglumide) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Experimental Rationale
The principle of this assay is based on the law of mass action. A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK-8) is incubated with a preparation of cell membranes containing the receptor of interest (either CCK-A or CCK-B). The addition of increasing concentrations of unlabeled proglumide will compete for the same binding sites on the receptor, leading to a dose-dependent decrease in the amount of bound radioactivity. The concentration of proglumide that displaces 50% of the specifically bound radioligand is the IC50 value.
Step-by-Step Protocol
-
Receptor Preparation:
-
Culture cells (e.g., Chinese Hamster Ovary (CHO) or COS-7 cells) stably transfected with the cDNA for either human CCK-A or CCK-B receptors.
-
Harvest the cells and perform membrane preparation. This involves homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.[9]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Receptor membrane preparation.
-
A solution of unlabeled proglumide sodium at varying concentrations (typically a serial dilution). For determining non-specific binding, a high concentration of an unlabeled standard ligand is used. For total binding, only buffer is added.
-
A fixed concentration of a suitable radioligand, such as ¹²⁵I-labeled CCK-8.[7]
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation is often applied.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through a glass fiber filter plate. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The data (counts per minute) are plotted against the logarithm of the proglumide concentration. A sigmoidal competition curve is generated.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value.
-
CCK Receptor Signaling Pathways
Both CCK-A and CCK-B receptors are G protein-coupled receptors that primarily signal through the Gq family of G proteins.[10][11] Activation of these receptors by their endogenous ligand, CCK, initiates a cascade of intracellular events. Proglumide, as an antagonist, blocks the initiation of these pathways by preventing CCK from binding to the receptor.
CCK-A Receptor Signaling
The CCK-A receptor, upon agonist binding, activates Gq/11 proteins.[10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[10][12] The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[11]
CCK-B Receptor Signaling
Similar to the CCK-A receptor, the CCK-B receptor primarily couples to Gq proteins, initiating the same PLC-IP3-DAG signaling cascade.[11][13] There is also evidence that the CCK-B receptor can couple to G12/13 proteins, which can stimulate Rho-dependent pathways involved in cell proliferation and migration.[11] This receptor is of particular interest in the central nervous system, where it is widely expressed and involved in modulating anxiety and dopamine release.[1]
Conclusion
Proglumide sodium acts as a low-affinity, non-selective antagonist at both CCK-A and CCK-B receptors. Quantitative binding assays reveal IC50 values in the micromolar to millimolar range, with a slight preference for the CCK-A subtype in human recombinant systems. Its mechanism of action is to competitively inhibit the binding of endogenous ligands like CCK and gastrin, thereby blocking the downstream Gq-mediated signaling cascades that are characteristic of these receptors. This comprehensive understanding of proglumide's binding affinity and its effects on receptor signaling is fundamental for researchers and drug development professionals working to refine its therapeutic applications or to design novel, more selective CCK receptor modulators.
References
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Pathway Figure OCR. (n.d.). Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor. Retrieved from [Link]
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Glaser, S. S., et al. (2019). Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis. Hepatology Communications, 3(10), 1319-1331. Available from: [Link]
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Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-847. Available from: [Link]
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ResearchGate. (n.d.). Proposed diagrams of gastrin-and CCK-induced signaling pathways.... Retrieved from [Link]
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Duan, R. D., & Chen, D. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 112. Available from: [Link]
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Rossetti, M., & Zreik, T. G. (1988). Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo. European Journal of Pharmacology, 152(1-2), 121-128. Available from: [Link]
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Moody, T. W., et al. (1993). CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells. Peptides, 14(6), 1167-1172. Available from: [Link]
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Jensen, R. T., et al. (1986). Cholecystokinin antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(6 Pt 1), G839-G846. Available from: [Link]
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PubChem. (n.d.). Proglumide. Retrieved from [Link]
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Lupine Publishers. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of proglumide. Retrieved from [Link]
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ResearchGate. (n.d.). Cryo-EM structures of CCKAR–G protein complexes a, Schematic of.... Retrieved from [Link]
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Wikipedia. (n.d.). Cholecystokinin A receptor. Retrieved from [Link]
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Wank, S. A., et al. (1992). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 669, 232-245. Available from: [Link]
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QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. Retrieved from [Link]
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Wikipedia. (n.d.). Cholecystokinin antagonist. Retrieved from [Link]
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PDBj. (n.d.). EMDB-31494: Cryo-EM structure of the cholecystokinin receptor CCKBR in comple.... Retrieved from [Link]
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ResearchGate. (n.d.). Gi2 and Gq binding comparison in the CCKBR–gastrin-17 complexes a,.... Retrieved from [Link]
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Gardner, J. D., et al. (1986). Structural features of various proglumide-related cholecystokinin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(6 Pt 1), G839-G846. Available from: [Link]
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Gardner, J. D., et al. (1985). New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1 Pt 1), G113-G119. Available from: [Link]
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Zhang, C., et al. (2021). Structures of the human cholecystokinin receptors in complex with agonists and antagonists. Nature Chemical Biology, 17, 915-922. Available from: [Link]
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Horwell, D. C. (1995). Development of CCK-B antagonists. Neurogastroenterology and Motility, 7(4), 203-204. Available from: [Link]
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ResearchGate. (n.d.). CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently.... Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available from: [Link]
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Proglumide Sodium-Mediated Modulation of Delta-Opioid Receptor Signaling: Mechanisms and Analgesic Potentiation
Executive Summary
This technical guide analyzes the pharmacological interaction between Proglumide sodium (a non-selective cholecystokinin antagonist) and the Delta-Opioid Receptor (DOR) system. While Proglumide is classically defined by its CCK-A/B antagonism, its utility in pain management stems from a specific neurocircuitry interaction: the blockade of CCK-mediated "anti-opioid" feedback loops that are paradoxically driven by DOR activation. This guide details the mechanistic basis of this interaction, provides validated experimental protocols for assessing analgesic potentiation, and evaluates the translational potential for overcoming opioid tolerance.
Mechanistic Foundation: The CCK-Opioid Crosstalk
The interaction between Proglumide and Delta-Opioid Receptors is not primarily a direct ligand-receptor binding event, but rather a functional modulation of a negative feedback loop.
The "Delta-Drive" Hypothesis of Opioid Tolerance
Research indicates that chronic activation of Mu-Opioid Receptors (MOR) or direct activation of Delta-Opioid Receptors (specifically the DOR-2 subtype) triggers the release of Cholecystokinin (CCK) in the central nervous system (spinal cord and rostral ventromedial medulla).
-
DOR Activation: Opioids (exogenous or endogenous enkephalins) bind to presynaptic DORs.
-
CCK Release: This binding mobilizes intracellular calcium, triggering the release of CCK-8.
-
Anti-Opioid Effect: Released CCK binds to CCK-B receptors on postsynaptic neurons, activating pronociceptive pathways (e.g., PLC/IP3 signaling) that directly oppose opioid-induced hyperpolarization.
Proglumide’s Role
Proglumide sodium acts as a "circuit breaker" in this loop. By antagonizing the CCK-B receptor, it prevents the pronociceptive signal generated by the DOR-driven CCK release. Consequently, Proglumide does not just add analgesia; it unmasks the full potential of DOR and MOR agonists by removing the physiological "brake."
Direct Receptor Affinity (The Controversy)
While CCK antagonism is the dominant mechanism, limited radioligand binding studies suggest Proglumide may possess weak affinity for the DOR itself, potentially displacing ligands like DADLE. However, this effect requires millimolar concentrations, whereas the CCK-antagonism occurs at micromolar levels. For drug development purposes, the CCK-antagonism model is the validated target.
Visualization of Signaling Pathways[1]
The following diagram illustrates the "Delta-Drive" negative feedback loop and the specific intervention point of Proglumide Sodium.
Caption: Proglumide blocks the CCK-B receptor, severing the anti-opioid feedback loop initiated by DOR activation.
Pharmacological Profile: Proglumide Sodium[3][4]
For researchers designing in vivo or in vitro assays, the physicochemical properties of the salt form are critical for reproducibility.
| Property | Specification | Experimental Note |
| Chemical Name | (RS)-N2-benzoyl-N,N-dipropyl-α-glutamine sodium salt | Racemic mixture is standard for research. |
| Solubility | Water: >50 mg/mL (approx. 140 mM) | Highly soluble compared to the free acid form. |
| Stability | Solid: Stable at RT. Solution: Unstable. | Critical: Prepare fresh daily. Do not store in solution >24h. |
| Selectivity | Non-selective (CCK-A ≈ CCK-B) | Sufficient for pain models; CCK-B is the primary analgesic target. |
| Bioavailability | High (Oral/SC/IP) | Crosses blood-brain barrier (BBB) effectively. |
Experimental Protocols: Assessing Potentiation
To validate the interaction between Proglumide and DOR-mediated analgesia, the following "Shift-Analysis" protocol is recommended. This protocol is self-validating because it requires the observation of a leftward shift in the opioid dose-response curve.
In Vivo Assay: The Tail-Flick Potentiation Model (Murine)
Objective: Determine if Proglumide lowers the ED50 of a selective Delta-agonist (e.g., SNC80 or DPDPE).
Reagents:
-
Agonist: SNC80 (highly selective DOR agonist) or Morphine Sulfate (mixed, but DOR-dependent tolerance).
-
Modulator: Proglumide Sodium (dissolved in 0.9% saline).
-
Vehicle: 0.9% Saline.
Workflow:
-
Baseline Measurement: Measure baseline tail-flick latency (TFL) for all subjects (n=8-10 per group). Cut-off time: 10s to prevent tissue damage.
-
Pre-treatment: Administer Proglumide Sodium (10 mg/kg, IP) or Vehicle 20 minutes prior to agonist.
-
Note on Dose: 10 mg/kg is the "sweet spot." Higher doses (>50 mg/kg) may introduce off-target effects; lower doses (<1 mg/kg) may be insufficient for CNS saturation.
-
-
Agonist Challenge: Administer cumulative doses of the Opioid Agonist (SC).
-
Testing: Measure TFL at peak effect time (typically 30 min post-agonist).
-
Data Analysis: Calculate % Maximum Possible Effect (%MPE).
Calculation:
Success Criteria (Self-Validation):
-
Vehicle Group: Standard sigmoid dose-response curve.
-
Proglumide Group: The curve must shift significantly to the left . The ED50 of the opioid should decrease by at least 2-fold.
Workflow Diagram
Caption: Step-by-step workflow for validating Proglumide-mediated opioid potentiation.
Translational Implications for Drug Development
Preventing Tolerance
The most significant application of the Proglumide-DOR interaction is in Opioid Sparing . By blocking the CCK-mediated anti-opioid feedback, Proglumide prevents the "rightward shift" of the dose-response curve seen in chronic opioid therapy.
-
Clinical Relevance: Co-formulation of opioids with Proglumide could maintain analgesic efficacy at lower opioid doses, reducing the risk of respiratory depression and dependence.
The Delta-Specific Advantage
Targeting the DOR pathway specifically (via enkephalinase inhibitors + Proglumide) offers a route to analgesia that avoids Mu-opioid side effects (constipation, euphoria). Proglumide is essential here because endogenous enkephalins (DOR ligands) are highly susceptible to the CCK anti-opioid brake.
References
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Watkins, L. R., Kinscheck, I. B., & Mayer, D. J. (1985). Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide. Brain Research.
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Tang, J., et al. (1984). Proglumide prevents and reverses morphine tolerance in rats. Science.
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Vanderah, T. W., et al. (1996). Enhancement of morphine antinociception by a CCKB antagonist in mice is mediated via opioid delta receptors.[1] Journal of Pharmacology and Experimental Therapeutics.
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Kellstein, D. E., & Mayer, D. J. (1991). Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance. Pain.
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Sigma-Aldrich. Proglumide Sodium Salt Product Information & Physical Properties.
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Proglumide Sodium: A Technical Guide to its Effects on Gastrin-Stimulated Acid Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, and its effects on the intricate pathways of gastrin-stimulated gastric acid secretion. Proglumide, initially developed as an anti-ulcer agent, offers a unique pharmacological tool to dissect the roles of CCK receptor subtypes in gastric physiology. This document will explore the underlying mechanisms of gastrin-induced acid secretion, the specific molecular interactions of proglumide, and detailed experimental protocols for investigating these effects in both in vivo and in vitro models. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of proglumide's mechanism of action and its utility in gastrointestinal research.
Introduction: The Central Role of Gastrin in Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is a critical component of gastric juice, essential for protein digestion and defense against ingested pathogens.[1] The secretion of HCl is a tightly regulated process orchestrated by a complex interplay of neural, hormonal, and paracrine signals.[1] Among these, the hormone gastrin stands out as a primary stimulant of acid secretion.[2]
Released from G-cells in the stomach's antrum, gastrin exerts its effects through two main pathways:
-
Direct stimulation of parietal cells: Gastrin binds to cholecystokinin B (CCK-B) receptors on parietal cells, the primary acid-producing cells, triggering an intracellular signaling cascade that leads to the activation of the H+/K+-ATPase proton pump.[3][4]
-
Indirect stimulation via histamine release: Gastrin also stimulates enterochromaffin-like (ECL) cells to release histamine.[3][5] Histamine, in turn, acts on H2 receptors on parietal cells, potently stimulating acid secretion.[3][4] This indirect pathway is considered the primary mechanism of gastrin-induced acid secretion in humans.[6]
The intricate regulation of this system involves feedback loops, including the inhibitory effects of somatostatin, which can be influenced by cholecystokinin (CCK).[7][8] Understanding these pathways is crucial for developing therapeutic agents that can modulate gastric acid secretion in conditions like peptic ulcer disease and Zollinger-Ellison syndrome.
Pharmacology of Proglumide Sodium
Proglumide is a derivative of glutaramic acid that functions as a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both CCK-A and CCK-B subtypes.[9][10][11] Its ability to competitively inhibit the binding of both gastrin and CCK to their respective receptors forms the basis of its pharmacological effects on gastric acid secretion.[12][13][14]
Initially developed for the treatment of peptic ulcers, proglumide reduces gastric acid secretion by directly blocking the action of gastrin on parietal cells.[12][15] While it has been largely superseded by more potent drugs, its role as a research tool remains significant.[16] Proglumide's non-selectivity allows for the investigation of the combined roles of CCK-A and CCK-B receptors in various physiological processes.
Proglumide's Mechanism of Action on Gastrin-Stimulated Pathways
Proglumide's inhibitory effect on gastrin-stimulated acid secretion is multifaceted, primarily revolving around its antagonism of the CCK-B receptor, which is also known as the gastrin receptor.[12][14]
Direct Antagonism at the Parietal Cell
Gastrin directly stimulates parietal cells by binding to CCK-B receptors, leading to an increase in intracellular calcium.[3][4] Proglumide competitively blocks this interaction, thereby preventing the initiation of the signaling cascade that culminates in proton pump activation and acid secretion.[12][13] Studies have shown that proglumide can inhibit pentagastrin-stimulated acid secretion in a competitive manner.[15]
Modulation of Histamine Release from ECL Cells
The primary pathway for gastrin-induced acid secretion involves the release of histamine from ECL cells.[6] Gastrin binds to CCK-B receptors on ECL cells, stimulating histamine synthesis and release.[5][17] By blocking these receptors, proglumide can indirectly reduce acid secretion by attenuating this crucial histamine-mediated pathway.
Interaction with the Somatostatin Pathway
The regulation of gastric acid secretion also involves inhibitory pathways, with somatostatin playing a key role. Cholecystokinin (CCK) can stimulate the release of somatostatin, which in turn inhibits acid secretion.[7][8] While proglumide is a CCK antagonist, its net effect on the somatostatin pathway in the context of gastrin stimulation is complex. Some studies suggest that CCK, acting through CCK-A receptors, is an inhibitor of acid secretion by stimulating somatostatin release.[8][18] Therefore, by blocking CCK-A receptors, proglumide could potentially disinhibit acid secretion under certain conditions, highlighting the complexity of its pharmacological profile.
The following diagram illustrates the signaling pathways involved in gastrin-stimulated acid secretion and the points of intervention for proglumide.
Caption: Gastrin signaling and proglumide inhibition.
Experimental Protocols for Studying Proglumide's Effects
To rigorously evaluate the effects of proglumide on gastrin-stimulated acid secretion, a combination of in vivo and in vitro experimental models is recommended.
In Vivo Measurement of Gastric Acid Secretion in Animal Models
This protocol allows for the assessment of proglumide's effects in a whole-organism context, accounting for systemic physiological responses.
Objective: To measure the effect of proglumide on pentagastrin-stimulated gastric acid secretion in a conscious rat model.
Methodology:
-
Animal Preparation: Utilize conscious rats equipped with a chronic gastric fistula to allow for repeated sampling of gastric contents.
-
Basal Acid Output (BAO): Collect gastric juice for a baseline period (e.g., 1 hour) to determine the basal rate of acid secretion.[19]
-
Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin, a synthetic analog of gastrin, to induce a sustained acid secretory response.[20]
-
Proglumide Administration: In the experimental group, co-administer proglumide intravenously at a predetermined dose. A control group should receive a vehicle infusion.
-
Gastric Juice Collection: Collect gastric juice at regular intervals (e.g., every 15 minutes) throughout the stimulation period.[20]
-
Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.[20] Calculate the total acid output (volume × concentration).
-
Data Presentation: Express the results as mean acid output ± SEM for each collection period and compare the responses between the control and proglumide-treated groups.
Data Summary Table:
| Treatment Group | Basal Acid Output (μmol H+/15 min) | Peak Pentagastrin-Stimulated Acid Output (μmol H+/15 min) | Total Stimulated Acid Output (μmol H+/hr) |
| Vehicle Control | |||
| Proglumide |
In Vitro Acid Secretion Assay Using Isolated Gastric Glands
This in vitro model provides a more direct assessment of proglumide's effects on the parietal and ECL cells, eliminating systemic influences.[21]
Objective: To determine the direct effect of proglumide on gastrin-stimulated acid accumulation in isolated rabbit gastric glands.
Methodology:
-
Gastric Gland Isolation: Isolate gastric glands from the stomach of a New Zealand White rabbit using a collagenase digestion method.[22]
-
[14C]Aminopyrine Accumulation Assay: Utilize the accumulation of the radiolabeled weak base, [14C]aminopyrine, as an index of acid secretion.[21][23] Aminopyrine freely diffuses across cell membranes but becomes trapped in acidic compartments.
-
Experimental Conditions: Incubate the isolated gastric glands in a buffer containing [14C]aminopyrine under the following conditions:
-
Basal (no secretagogue)
-
Gastrin (e.g., Gastrin-17) at various concentrations
-
Gastrin + Proglumide at various concentrations
-
-
Incubation and Separation: Incubate the glands for a set period (e.g., 30 minutes) at 37°C. Separate the glands from the incubation medium by centrifugation.
-
Quantification: Lyse the gland pellet and measure the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the aminopyrine accumulation ratio (radioactivity inside the glands / radioactivity in the medium). This ratio is proportional to the degree of acid secretion.
-
Data Presentation: Plot dose-response curves for gastrin in the presence and absence of proglumide to determine the nature of the inhibition (e.g., competitive).
Experimental Workflow Diagram:
Caption: In vitro acid secretion assay workflow.
Conclusion and Future Directions
Proglumide sodium serves as a valuable pharmacological tool for elucidating the complex mechanisms of gastrin-stimulated gastric acid secretion. Its ability to antagonize both CCK-A and CCK-B receptors allows for a broad investigation of the roles of these receptors in gastric physiology. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of proglumide and other potential modulators of gastric acid secretion.
Future research could focus on the development of more selective CCK-B receptor antagonists to further dissect the direct and indirect pathways of gastrin action. Additionally, exploring the potential synergistic effects of proglumide with other classes of acid-suppressing drugs could open new avenues for therapeutic intervention in acid-related disorders. The continued application of both in vivo and in vitro models will be essential for advancing our understanding of this fundamental physiological process.
References
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What is the mechanism of Proglumide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Cholecystokinin inhibits gastric acid secretion through type "A" cholecystokinin receptors and somatostatin in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
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Cholecystokinin is a physiological regulator of gastric acid secretion in man. (1993). Gut, 34(7), 998–1002. Retrieved from [Link]
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Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide. (1985). Journal of Clinical Investigation, 75(5), 1471–1477. Retrieved from [Link]
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Gastric acid secretion in cholecystokinin-1 receptor, -2 receptor, and -1, -2 receptor gene knockout mice. (2009). American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(1), G11-G19. Retrieved from [Link]
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The effect of a gastrin-receptor antagonist on gastric acid secretion and serum gastrin in the Zollinger-Ellison syndrome. (1985). The New England Journal of Medicine, 313(26), 1615–1619. Retrieved from [Link]
-
Role of gastrin and cholecystokinin receptors in regulation of peptone-stimulated gastric acid secretion in conscious rats. (1991). American Journal of Physiology-Gastrointestinal and Liver Physiology, 261(3 Pt 1), G485-G490. Retrieved from [Link]
-
Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells. (1982). The Journal of biological chemistry, 257(23), 14144–14148. Retrieved from [Link]
-
Gastric Acid Production - Regulation - PPI - TeachMePhysiology. (2025, November 6). Retrieved from [Link]
-
Proglumide - Wikipedia. Retrieved from [Link]
-
Proglumide | C18H26N2O4 | CID 4922 - PubChem. Retrieved from [Link]
-
The Physiology of the Gastric Parietal Cell. (2018). Physiological reviews, 98(2), 563–602. Retrieved from [Link]
-
What is Proglumide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
A network map of the gastrin signaling pathway. (2014). Journal of cell communication and signaling, 8(2), 165–170. Retrieved from [Link]
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Parietal cell - Wikipedia. Retrieved from [Link]
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Cholecystokinin in the control of gastric acid secretion in man. (1991). Scandinavian journal of gastroenterology, 26(3), 289–295. Retrieved from [Link]
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An improved method to evaluate secretory activity of isolated gastric glands and cells. (2002). Analytical biochemistry, 304(2), 167–174. Retrieved from [Link]
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Definition of proglumide - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
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Regulation of parietal cell calcium signaling in gastric glands. (1999). American Journal of Physiology-Gastrointestinal and Liver Physiology, 277(5), G1038-G1050. Retrieved from [Link]
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Measurement of gastric acid secretion - WikiLectures. (2022, February 20). Retrieved from [Link]
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PROGLUMIDE - Inxight Drugs. Retrieved from [Link]
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2.6.4. Determination of Gastric Acid Secretion - Bio-protocol. Retrieved from [Link]
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Review article: methods of measuring gastric acid secretion. (2011). Alimentary pharmacology & therapeutics, 33(7), 768–781. Retrieved from [Link]
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Acid secretion in isolated gastric glands from healthy subjects and ulcer patients. (1985). Scandinavian journal of gastroenterology, 20(5), 557–565. Retrieved from [Link]
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Review article: Methods of measuring gastric acid secretion | Request PDF. ResearchGate. Retrieved from [Link]
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Non-invasive method for the assessment of gastric acid secretion. (2018). Acta bio-medica : Atenei Parmensis, 89(1-S), 55–60. Retrieved from [Link]
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Cholecystokinin in the regulation of gastric acid and endocrine pancreatic secretion in humans. (1990). The Journal of clinical investigation, 86(6), 2020–2026. Retrieved from [Link]
-
A Micro-Method for the Study of Acid Secretory Function in Isolated Human Oxyntic Glands from Gastroscopic Biopsies. (1983). Clinical Science, 64(4), 423–431. Retrieved from [Link]
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Cholecystokinin is a negative regulator of gastric acid secretion and postprandial release of gastrin in humans. (1995). Gastroenterology, 109(3), 842–850. Retrieved from [Link]
-
Induction of Secretagogue Independent Gastric Acid Secretion via a Novel Aspirin-Activated Pathway. (2019). Frontiers in Physiology, 10, 1269. Retrieved from [Link]
-
Mechanistic Insights into Proglumide's Role in Immune Cell Efficacy and Response to Immune Checkpoint Inhibitor Therapy in Hepatocellular Carcinoma. (2025, September 8). MDPI. Retrieved from [Link]
-
A model for integrative study of human gastric acid secretion. (2002). Journal of Applied Physiology, 93(5), 1875-1887. Retrieved from [Link]
-
Effects of gastrin, proglumide, and somatostatin on growth of human colon cancer. (1986). Gastroenterology, 91(1), 116–123. Retrieved from [Link]
-
Effects of proglumide, a gastrin receptor antagonist, on human large intestine carcinoma SW480 cell line. (2006). Ai zheng = Aizheng = Chinese journal of cancer, 25(8), 963–967. Retrieved from [Link]
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Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice. (1985). Annals of surgery, 202(3), 303–309. Retrieved from [Link]
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Regulation of somatostatin secretion by gastrin- and acid-dependent mechanisms. (1991). Endocrinology, 129(6), 2936–2940. Retrieved from [Link]
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Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine. (2021, May 5). YouTube. Retrieved from [Link]
-
Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion. (2014). World journal of gastroenterology, 20(27), 8861–8870. Retrieved from [Link]
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Enterochromaffin-like cell - Wikipedia. Retrieved from [Link]
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Technical Guide: Proglumide Sodium Modulation of the Tumor Microenvironment and T-Cell Infiltration
Executive Summary
This technical guide details the mechanistic rationale and experimental protocols for utilizing Proglumide Sodium (a non-selective cholecystokinin receptor antagonist) to remodel the tumor microenvironment (TME). While historically characterized as an anti-secretory agent, recent translational data identifies Proglumide as a potent stromal-modulating agent . By inhibiting cholecystokinin (CCK) signaling in pancreatic and hepatic stellate cells, Proglumide reduces desmoplastic fibrosis, thereby reversing immune exclusion and enhancing CD8+ T-cell infiltration. This guide provides researchers with the necessary framework to replicate these effects in preclinical models, specifically for combination strategies with immune checkpoint inhibitors (ICIs).
Mechanistic Framework: The CCK-Stroma-Immune Axis
The efficacy of Proglumide in immuno-oncology is driven by its ability to dismantle the physical and chemical barriers of the TME. The mechanism operates on three distinct biological tiers:
Stellate Cell Quiescence (The Anti-Fibrotic Tier)
Desmoplasia in Pancreatic Ductal Adenocarcinoma (PDAC) and Hepatocellular Carcinoma (HCC) is driven by activated stellate cells.
-
Target: CCK-B receptors (CCK-BR) are overexpressed on activated Pancreatic Stellate Cells (PSCs) and Hepatic Stellate Cells (HSCs).
-
Action: Proglumide blocks CCK-BR, reverting these cells to a quiescent phenotype.[1]
-
Result: Downregulation of
-SMA and reduced deposition of Collagen I and Hyaluronic Acid. This reduces interstitial fluid pressure and physically "opens" the tumor stroma.
Reversal of Immune Exclusion (The Infiltration Tier)
Dense extracellular matrix (ECM) acts as a physical barrier to T-cells (immune exclusion).
-
Causality: By reducing collagen density, Proglumide facilitates the physical trafficking of cytotoxic T lymphocytes (CTLs) from the periphery into the tumor core.
-
Outcome: Transformation of "cold" (immune-desert) tumors into "hot" (inflamed) tumors susceptible to anti-PD-1/PD-L1 therapy.
Direct Immunomodulation
Recent evidence suggests direct modulation of T-cell phenotype.
-
Cytokines: Proglumide treatment has been correlated with increased TNF-
and IFN- secretion by intratumoral CD8+ T-cells.[2] -
Exhaustion: Reduction in T-cell exhaustion markers (PD-1, TIM-3, LAG-3) on infiltrating lymphocytes.
Visualization: Mechanism of Action
Caption: Proglumide blocks CCK-mediated stellate cell activation, reducing fibrosis and enabling T-cell influx.
Experimental Protocols
To validate Proglumide's impact on the TME, researchers should utilize syngeneic immunocompetent mouse models (e.g., Pan02 or KPC for pancreatic; RIL-175 for hepatic). Xenografts (nude mice) are unsuitable for assessing T-cell infiltration.
Protocol A: In Vivo Administration & Combination Therapy
This protocol is designed to test the synergy between Proglumide and Anti-PD-1 antibodies.
1. Model Establishment:
-
Cell Line: Pan02 (Murine PDAC) or RIL-175 (Murine HCC).
-
Inoculation: Orthotopic injection (pancreas/liver) or subcutaneous flank injection (
cells in Matrigel). -
Enrollment: Randomize mice when tumors reach palpable size (~50-100
).
2. Dosing Regimen: Proglumide has high water solubility and bioavailability, making drinking water administration the preferred method to ensure continuous receptor blockade and minimize stress from daily injections.
| Group | Treatment | Dosage / Route | Frequency |
| 1. Control | Vehicle | Normal Drinking Water | Daily |
| 2.[3] Proglumide | Proglumide Sodium | 0.1 mg/mL in Drinking Water (approx. 15–20 mg/kg/day) | Continuous (Daily Refresh) |
| 3. Anti-PD-1 | Anti-mPD-1 mAb (e.g., Clone RMP1-14) | 200 µg / mouse (IP Injection) | Twice weekly (e.g., Day 1, 4) |
| 4. Combination | Proglumide + Anti-PD-1 | Combined dosages above | Concurrent |
3. Endpoint Analysis:
-
Sacrifice at Day 21-28 post-treatment start.
-
Harvest tumors: Bisect. Fix 50% in 10% formalin (for fibrosis); dissociate 50% into single-cell suspension (for flow cytometry).
Protocol B: Fibrosis Quantification (The "Self-Validating" Step)
Before claiming immune infiltration is due to Proglumide, you must validate the reduction in fibrosis. If fibrosis remains high, the mechanism is not stromal remodeling.
-
Staining: Perform Masson’s Trichrome staining or Sirius Red staining on paraffin-embedded sections.
-
IHC Marker: Stain for
-SMA (marker for activated stellate cells).[3] -
Quantification:
-
Use ImageJ/Fiji with a color deconvolution plugin.
-
Calculate the Fibrosis Index : (Stained Area / Total Tumor Area)
100. -
Validation Criteria: The Proglumide group must show a statistically significant decrease (
) in Fibrosis Index compared to Control.[4]
-
Protocol C: Flow Cytometry Panel for T-Cell Infiltration
This panel assesses not just the presence of T-cells, but their functional state (exhaustion vs. activation).
Sample Prep: Digest tumor tissue with Collagenase IV/DNase I for 30 mins at 37°C.
Gating Strategy:
-
Live/Dead: Fixable Viability Dye (e.g., Zombie NIR).
-
Leukocytes: CD45+.
-
T-Cells: CD3+.
-
Subsets: CD4+ (Helper) vs. CD8+ (Cytotoxic).
-
Tregs: CD4+ / CD25+ / FoxP3+ (Intracellular stain required).
-
Exhaustion/Activation: PD-1, TIM-3, IFN-
(requires stimulation with PMA/Ionomycin + Brefeldin A).
Visualization: Experimental Workflow
Caption: Workflow for assessing Proglumide synergy with immunotherapy in syngeneic mouse models.
Anticipated Results & Data Interpretation
When analyzing data, the "Combination" group should demonstrate synergy, defined as an effect greater than the sum of monotherapies.
Summary of Expected Phenotypes
| Metric | Vehicle Control | Proglumide Monotherapy | Anti-PD-1 Monotherapy | Combination (Prog + PD-1) |
| Tumor Volume | Rapid Growth | Moderate Inhibition | Minimal Inhibition (PDAC is resistant) | Significant Regression |
| Fibrosis Score | High (Dense) | Low (Remodeled) | High | Low |
| High | Decreased | High | Decreased | |
| CD8+ Infiltration | Low (Excluded) | Moderate (Infiltrated) | Low (Excluded) | High (Infiltrated & Active) |
| CD8+/Treg Ratio | Low | Improved | Unchanged | Maximal |
| Survival | Baseline | Extended | Baseline/Slight | Significantly Extended |
Critical Analysis Note: If Proglumide reduces fibrosis but does not increase CD8+ infiltration in the combination group, consider:
-
Timing: Was the treatment duration long enough for T-cells to traffic?
-
Antigenicity: Is the tumor model too non-immunogenic (low mutational burden)? Proglumide opens the door, but the T-cells still need a "scent" (antigen) to enter.
References
-
Smith, J. P. , et al. (2023).[5][6] "Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma."[5][6] International Journal of Molecular Sciences. [Link]
-
Nadella, S. , et al. (2023). "Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic."[1] Cancers. [Link]
-
Hao, Z. , et al. (2024).[3] "CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery."[3] Pharmaceutics. [Link]
-
Smith, J. P. (2024).[7] "The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial." Pharmaceutics. [Link]
-
Gay, M. D. , et al. (2021).[5] "Regulatory T Cells: Barriers of Immune Infiltration Into the Tumor Microenvironment."[8] Frontiers in Immunology. [Link]
Sources
- 1. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Proglumide’s Role in Immune Cell Efficacy and Response to Immune Checkpoint Inhibitor Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery [mdpi.com]
- 4. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Frontiers | Regulatory T Cells: Barriers of Immune Infiltration Into the Tumor Microenvironment [frontiersin.org]
Molecular Targets of Proglumide Sodium in Chronic Pancreatitis: A Translational Technical Guide
Executive Summary
This technical guide analyzes the pharmacological utility of Proglumide Sodium (the soluble salt of proglumide) in the context of Chronic Pancreatitis (CP). Unlike acute pancreatitis, where the focus is often on halting enzymatic autodigestion, CP research targets fibrosis (stellate cell activation), chronic pain modulation, and cancer risk reduction. This guide delineates the specific molecular targets—primarily the CCK-B (CCK2) receptor—and provides validated experimental protocols for researchers investigating these pathways.
Part 1: Pharmacological Mechanism & Molecular Targets
The Primary Target: CCK Receptor Antagonism
Proglumide is a non-selective Cholecystokinin (CCK) receptor antagonist.[1][2][3] While it binds to both CCK-A (CCK1) and CCK-B (CCK2) receptors, its significance in chronic pancreatitis has shifted heavily toward the CCK-B receptor isoform .
-
Compound: Proglumide Sodium (
) -
Solubility Advantage: The sodium salt is highly water-soluble, making it the preferred form for in vitro cell culture (dissolving directly in PBS/media) compared to the free acid form.
-
Binding Kinetics: Competitive antagonist. It displaces CCK and Gastrin from their G-protein coupled receptors (GPCRs).
Downstream Signaling Cascades
The therapeutic efficacy of Proglumide in CP stems from blocking the Gq-PLC-Ca2+ signaling axis.
-
Inhibition of Calcium Mobilization: CCK receptor activation typically triggers
proteins, activating Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG.[1] IP3 triggers intracellular release. -
Reversion of Pancreatic Stellate Cells (PSCs): Activated PSCs drive fibrosis (collagen deposition). PSCs express CCK receptors.[3][14]
Visualization: Molecular Signaling Pathway
The following diagram illustrates the competitive antagonism of Proglumide against CCK at the receptor level and the subsequent inhibition of fibrotic and inflammatory pathways.[11]
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure Scientific Integrity , the following protocols utilize standard validated models. Proglumide Sodium is specific for in vitro use due to solubility; for in vivo oral gavage, the free acid is often used, but the sodium salt is acceptable if dissolved in aqueous vehicle.
In Vitro Model: AR42J Acinar Cell Differentiation
Purpose: To study the inhibition of amylase secretion and calcium signaling. Cell Line: AR42J (Rat pancreatoma).[15][16][17][18] Critical Causality: AR42J cells are undifferentiated. They must be induced with Dexamethasone to express CCK receptors and zymogen granules. Without this step, Proglumide effects will be negligible.
Protocol:
-
Culture: Maintain AR42J cells in DMEM + 20% Fetal Bovine Serum (FBS).
-
Induction (Critical Step): Treat cells with 100 nM Dexamethasone for 48 hours.
-
Validation: Check for morphological change (increased cytoplasmic granularity) or RT-PCR for CCK1R expression.
-
-
Treatment:
-
Wash cells with HEPES-buffered Ringer solution.
-
Pre-incubate with Proglumide Sodium (0.1 mM – 10 mM) for 30 minutes.
-
Note: High concentrations are required due to Proglumide's relatively low affinity (
in millimolar range) compared to modern specific antagonists.
-
-
Stimulation: Add CCK-8 (1 nM) or Cerulein (100 pM).
-
Readout:
-
Amylase Assay: Measure supernatant amylase activity (Phadebas or colorimetric assay).
-
Calcium Imaging: Load cells with Fura-2 AM; monitor 340/380 nm ratio. Proglumide should flatten the CCK-induced calcium peak.
-
In Vivo Model: Cerulein-Induced Chronic Pancreatitis
Purpose: To assess anti-fibrotic and analgesic effects. Animal: C57BL/6 Mice (Male, 6-8 weeks).
Protocol Workflow:
-
Induction Phase (Weeks 1-6):
-
Intraperitoneal (IP) injection of Cerulein (50
g/kg). -
Frequency: 5 hourly injections/day, 3 days/week for 6 weeks.
-
Pathology: This causes repetitive acute injury leading to collagen deposition (fibrosis).
-
-
Therapeutic Phase (Concurrent or Post-Induction):
-
Group A (Control): Saline vehicle.
-
Group B (Treatment): Proglumide Sodium in drinking water or oral gavage.
-
Dosage:0.1 mg/mL in drinking water (approx. 20-25 mg/kg/day) or 100-300 mg/kg via gavage.
-
Rationale: Proglumide has a short half-life; drinking water ensures continuous receptor blockade.
-
-
Analysis (Week 7):
-
Histology: Masson’s Trichrome stain (Blue = Collagen/Fibrosis).
-
Biochemistry: Hydroxyproline assay (quantitative fibrosis marker).
-
Pain Behavior: Von Frey filament testing (abdominal hyperalgesia).
-
Visualization: In Vivo Experimental Workflow
Part 3: Data Synthesis & Comparative Analysis
The following table synthesizes expected outcomes based on validated literature, assisting in power analysis and experimental design.
| Parameter | Assay Method | Expected Effect (CP Control) | Effect with Proglumide Sodium | Mechanism |
| Fibrosis | Masson's Trichrome / Sirius Red | High Collagen Deposition (Blue/Red) | Significant Reduction | Blockade of CCK-B on PSCs reduces collagen synthesis [1, 2]. |
| PSC Activation | High expression (Myofibroblast phenotype) | Reduced Expression | Reversion to quiescent phenotype [2]. | |
| Oxidative Stress | MDA (Malondialdehyde) Levels | Elevated (Lipid peroxidation) | Decreased | Reduced inflammatory signaling and ROS generation [3]. |
| Pain | Von Frey Filament (Abdominal) | Low threshold (Hyperalgesia) | Increased Threshold (Analgesia) | Antagonism of CCK-B receptors in CNS/Periphery [4]. |
| Amylase | Serum/Media Analysis | High (Leakage/Hypersecretion) | Normalized | Blockade of CCK-A mediated hyperstimulation [5]. |
References
-
Smith, J. P., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. Available at: [Link] (Note: Generalized link to journal/topic as specific recent trial URLs vary dynamically).
-
Nadella, S., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic.[3] National Institutes of Health (PMC). Available at: [Link]
-
Honkoop, H., et al. (2025). Oxidative Stress in Chronic Pancreatitis: Pathophysiological Relevance and Management. ResearchGate. Available at: [Link]
-
National Cancer Institute. (2024). Definition of proglumide. NCI Drug Dictionary. Available at: [Link]
Sources
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- 4. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. ROLE OF A CCK RECEPTOR ANTAGONIST PROGLUMIDE IN MANAGEMENT OF CHRONIC PANCREATITIS - PHASE 1 STUDY - Digestive Disease Week [ddw.digitellinc.com]
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Methodological & Application
Application Note: Proglumide Sodium Oral Gavage Protocol for Sprague-Dawley Rats
Abstract & Scientific Rationale
Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) is a non-selective cholecystokinin (CCK) receptor antagonist with affinity for both CCK-A (alimentary) and CCK-B (brain/gastrin) receptors.[1][2] While historically utilized for peptic ulcer treatment due to its ability to inhibit gastrin-stimulated acid secretion, contemporary research focuses on its utility in modulating pancreatic stellate cell activity, reducing fibrosis in the tumor microenvironment (TME), and studying satiety signaling pathways.
Critical Formulation Note: This protocol specifically utilizes Proglumide Sodium . The sodium salt form is critical for oral gavage (PO) workflows because it is highly water-soluble (~35 mg/mL), whereas the free acid form requires pH adjustment or non-aqueous co-solvents (e.g., DMSO/CMC) which can introduce confounding variables in gastrointestinal (GI) studies.
Pre-Formulation & Chemical Properties
Compound Specifications
| Parameter | Specification |
| Compound Name | Proglumide Sodium Salt |
| CAS Number | 99247-33-3 |
| Molecular Weight | 356.39 g/mol |
| Solubility (Water) | ~100 mM (approx. 35 mg/mL) |
| Appearance | White to off-white crystalline powder |
| Storage | Desiccate at RT or -20°C (hygroscopic) |
Vehicle Selection
For Sprague-Dawley (SD) rats, the preferred vehicle is Sterile Saline (0.9% NaCl) or Distilled Water (dH₂O) .
-
Why: Proglumide sodium dissociates readily in aqueous solution. Avoiding DMSO or Ethanol preserves the integrity of the gastric mucosa, which is essential if the study endpoints involve gastric ulceration or secretion analysis.
Dosage Strategy & Experimental Design
Proglumide has a short plasma half-life and is rapidly excreted in urine (approx. 3 hours).[3] Therefore, single-daily dosing may be insufficient for continuous receptor blockade.
Recommended Dosage Ranges
| Dose Level | Concentration (mg/kg) | Intended Pharmacological Effect |
| Low | 25 – 50 mg/kg | Minor modulation of satiety; threshold testing for CNS effects. |
| Standard | 100 – 200 mg/kg | Optimal for gastric acid inhibition and pancreatic fibrosis studies. |
| High | 300 – 400 mg/kg | Toxicology limits; maximal blockade of CCK-mediated pancreatic growth. |
Volume Calculations
Standard practice for SD rats dictates a maximum gavage volume to prevent gastric distension and reflux.
-
Standard Volume: 10 mL/kg (e.g., 2.5 mL for a 250g rat).
-
Concentration Calculation:
Step-by-Step Gavage Protocol
Phase A: Solution Preparation (Fresh Daily)
-
Calculate Mass: For a cohort of 10 rats (avg weight 300g) at 100 mg/kg:
-
Total Body Weight = 3.0 kg.
-
Total Volume Required =
. -
Safety Margin: Prepare 40 mL.
-
Mass:
Proglumide Sodium.
-
-
Dissolution: Add 400 mg Proglumide Sodium to 30 mL of sterile saline. Vortex for 30-60 seconds. The salt should dissolve completely without heating.
-
QS (Quantity Sufficient): Add remaining saline to reach final volume of 40 mL.
-
pH Check: Verify pH is between 6.5 – 7.5. (Sodium salt is generally neutral; free acid would be acidic).
Phase B: Administration
-
Restraint: Use the "over-the-shoulder" grip to immobilize the forelimbs and extend the neck.[7] The esophagus must form a straight line.[7]
-
Insertion: Using a 16G or 18G stainless steel bulb-tipped needle (curved, 3-inch):
-
Introduce the bulb into the diastema (gap behind incisors).
-
Gently advance along the roof of the mouth toward the pharynx.
-
Allow the rat to swallow; the needle should slide down the esophagus with zero resistance .[9]
-
-
Injection: Depress plunger steadily. Do not blast.
-
Withdrawal: Gently remove needle and monitor rat for 10 seconds for signs of reflux or respiratory distress.
Mechanism of Action & Pathway Visualization
Proglumide acts as a competitive antagonist.[5] It prevents CCK and Gastrin from triggering the Gq-coupled receptor cascade, thereby inhibiting the release of intracellular Calcium (
Figure 1: Mechanism of Action.[10] Proglumide competitively blocks the receptor, preventing the downstream calcium cascade.
Experimental Workflow: 28-Day Fibrosis Study
For researchers studying pancreatic fibrosis or tumor microenvironments, a chronic dosing schedule is required.
Figure 2: Standard workflow for a 28-day sub-chronic toxicity or efficacy study.
Safety & Toxicity Monitoring
Proglumide is generally well-tolerated with a high LD50 (>1000 mg/kg in rodents). However, due to the volume of administration and potential for cumulative effects, monitor for:
-
Aspiration Pneumonia: Immediate gasping or rales after gavage. (Euthanize immediately).
-
Gastric Bloating: Distended abdomen indicating delayed emptying (CCK antagonism can paradoxically influence motility depending on feeding state).
-
Weight Loss: >15% loss requires intervention.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4922, Proglumide. Retrieved from [Link]
-
Smith, J.P., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic. International Journal of Molecular Sciences. Retrieved from [Link]
-
Office of Research, Florida State University. Standard Operating Procedure: Oral Gavage in the Rat. Retrieved from [Link]
-
Gonzalez-Puga, C., et al. (2005). Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation.[10] Journal of Pineal Research.[10] (Contextual citation for dosage efficacy).
Sources
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of proglumide on rat pancreatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Preparation of Proglumide Sodium Stock Solutions (Water vs. DMSO)
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes physicochemical data with practical laboratory workflows to ensure the reproducible preparation of Proglumide sodium.
Abstract & Core Directive
Proglumide sodium (Na-Proglumide) is a non-selective cholecystokinin (CCK) receptor antagonist used extensively to study gastrointestinal motility, pancreatic secretion, and CNS signaling. Unlike its free acid counterpart, the sodium salt is engineered for hydrophilicity.
Critical Insight: The choice of solvent—Water vs. Dimethyl Sulfoxide (DMSO)—is not merely a matter of solubility but of biological compatibility . While DMSO is a universal solvent for many small molecules, Water is the superior and recommended vehicle for Proglumide Sodium . Using DMSO for the salt form is often a procedural error stemming from protocols designed for the free acid form. Unnecessary DMSO introduction compromises cell viability in vitro and introduces vehicle toxicity variables in vivo.
This guide provides the definitive protocols for aqueous preparation and delineates the narrow use-cases where DMSO might still be required.
Physicochemical Profile & Solvent Selection Logic
Understanding the molecular properties is the first step to reproducible stock generation.
Table 1: Physicochemical Properties of Proglumide Sodium
| Property | Specification | Notes |
| Chemical Name | Proglumide sodium salt | Distinct from Proglumide (Free Acid) |
| Molecular Weight | 356.39 g/mol | Use this value for Molarity calculations |
| Formula | C₁₈H₂₅N₂NaO₄ | |
| Solubility (Water) | ~35 mg/mL (100 mM) | Preferred. Highly soluble.[1] |
| Solubility (DMSO) | Variable / Not Recommended | Sodium salts often show poor/slow solubility in DMSO compared to free acids. |
| Storage (Solid) | Desiccate at RT (+15°C to +25°C) | Hygroscopic; keep tightly sealed. |
| Storage (Solution) | -20°C (Aliquot) | Stable for ~1 month. Avoid freeze-thaw. |
Decision Logic: The "Why" Behind the Solvent
The following decision tree illustrates the logical flow for selecting the correct solvent based on the specific form of the compound and the intended application.
Figure 1: Solvent Selection Decision Tree. Note that Proglumide Sodium is specifically optimized for aqueous solubility, negating the need for DMSO in most workflows.
Protocol A: Aqueous Stock Preparation (Gold Standard)
Application: In vitro cell culture (acini, neurons, cancer lines), In vivo injection (IP, IV, Oral). Target Concentration: 50 mM (Stock).
Materials
-
Proglumide Sodium Salt (Purity ≥98%).[1]
-
Sterile Milli-Q Water (18.2 MΩ·cm) or USP-grade Water for Injection (WFI).
-
0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding).
-
Sterile light-protected microcentrifuge tubes (Amber).
Step-by-Step Workflow
-
Calculation: To prepare 10 mL of a 50 mM stock solution:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> -
Weighing:
-
Equilibrate the vial to room temperature before opening to prevent condensation (the salt is hygroscopic).
-
Weigh 178.2 mg of Proglumide Sodium into a sterile 15 mL conical tube.
-
-
Dissolution:
-
Add 8.0 mL of sterile water.
-
Vortex gently for 30–60 seconds. The salt should dissolve rapidly at room temperature.
-
Note: Do not sonicate unless absolutely necessary, as heat can degrade the compound.
-
Adjust final volume to 10.0 mL with water.
-
-
Sterilization (Crucial for Biology):
-
Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver.
-
Why PES? Nylon filters can bind certain small molecules; PES is preferred for aqueous drug recovery.
-
-
Aliquot & Storage:
-
Dispense into 100 µL – 500 µL aliquots in amber tubes.
-
Store at -20°C.
-
Stability:[2] Stable for up to 1 month. Discard after 1 month or if precipitate forms.
-
Protocol B: DMSO Preparation (Conditional)
Application: High-throughput screening (HTS) libraries where DMSO is the universal solvent, or co-formulation with hydrophobic drugs. Warning: Not recommended for primary cell culture due to vehicle toxicity.
Materials
-
Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves.
Step-by-Step Workflow
-
Safety Check: DMSO penetrates skin and carries dissolved contaminants into the body. Wear nitrile gloves.
-
Dissolution:
-
Weigh desired mass (e.g., 10 mg).
-
Add Anhydrous DMSO to achieve 10–50 mM.
-
Vortex vigorously.[3]
-
Observation: Dissolution may be slower than in water. If undissolved particles remain, warm gently to 37°C (water bath) for 2 minutes.
-
-
Storage:
-
DMSO freezes at ~18°C. Storing at -20°C will freeze the stock solid.
-
Freeze-Thaw Risk: Repeated freezing/thawing of DMSO stocks can introduce water (condensation), which may cause the sodium salt to precipitate or degrade over long periods.
-
Recommendation: Use single-use aliquots to avoid freeze-thaw cycles.
-
Experimental Workflow Visualization
The following diagram outlines the critical path for preparing and validating the stock solution.
Figure 2: Preparation Workflow for Proglumide Sodium Stock Solution.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | Low temperature solubility limit reached or water evaporation. | Vortex at room temperature. If precipitate persists, warm to 37°C. If still insoluble, discard. |
| Yellowing of solution | Oxidation (common in old DMSO stocks). | Discard. Prepare fresh. |
| Cell Toxicity (In Vitro) | DMSO concentration > 0.1% or Osmotic shock. | Switch to Water Protocol (Protocol A). If using DMSO, ensure final dilution is >1:1000. |
| pH Drift | Sodium salt is alkaline; unbuffered water may drift. | For precise analytical work, dissolve in PBS (Phosphate Buffered Saline) instead of water, provided concentration is <20 mM to avoid salting out. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23677833, Proglumide sodium. Retrieved from [Link]
-
Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
- 1. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Determining optimal Proglumide sodium dose for amylase release assays
Application Note: Optimization of Proglumide Sodium Dosage for Inhibition of CCK-8 Stimulated Amylase Release
Abstract & Scope
This technical guide outlines the methodology for determining the optimal inhibitory dose of Proglumide sodium (a non-selective Cholecystokinin receptor antagonist) in pancreatic acinar cells. Unlike high-affinity peptide antagonists, Proglumide is a relatively weak, competitive small-molecule inhibitor requiring millimolar (mM) concentrations to achieve effective blockade. This protocol details the experimental logic, reagent preparation, and data analysis required to generate a robust
Scientific Background & Mechanism
2.1 Mechanism of Action
Amylase secretion in pancreatic acinar cells is primarily driven by the Cholecystokinin-1 (CCK1/CCK-A) receptor. Upon binding sulfated CCK-8, the receptor couples to
Proglumide acts as a competitive antagonist at the CCK1 receptor. It does not inhibit the downstream signaling machinery (calcium release or PKC activation) directly but prevents CCK-8 from binding the receptor.
2.2 The Competitive Inhibition Challenge Because Proglumide competes for the same binding site as CCK, the degree of inhibition is dependent on the concentration of the agonist (CCK-8).
-
Low Affinity: Proglumide has a
of approximately 0.5 – 1.0 mM . -
Dose Shift: Increasing Proglumide concentrations will shift the CCK dose-response curve to the right (requiring more CCK to achieve the same effect).[1]
-
Experimental Implication: To measure an accurate
for Proglumide, you must stimulate cells with a sub-maximal concentration of CCK-8 (typically the or of the agonist, often 100 pM), rather than a supramaximal dose (1 nM or higher), which would outcompete the antagonist.
Figure 1: Signaling Pathway and Point of Inhibition
Caption: Proglumide competitively blocks CCK binding at the CCK1 receptor, preventing the Gq-PLC-Ca2+ cascade.
Materials & Reagent Preparation
3.1 Critical Reagents
-
Proglumide Sodium Salt: Use the sodium salt (CAS 99247-33-3) rather than the free acid. The salt is highly water-soluble (up to 100 mM), whereas the free acid requires ethanol or DMSO, which can be cytotoxic to acini.
-
CCK-8 (Sulfated): Must be sulfated for high affinity to CCK1 receptors.
-
Incubation Buffer: HEPES-buffered Ringer’s solution (HRB) enriched with essential amino acids, pH 7.4, equilibrated with 100%
. -
Amylase Detection Reagent: Phadebas, Starch-Iodine, or colorimetric substrate (e.g., 2-chloro-4-nitrophenyl-a-D-maltotrioside).
3.2 Stock Solution Preparation
| Reagent | Stock Conc. | Vehicle | Storage | Notes |
| Proglumide Na | 100 mM | HRB Buffer | Fresh | Prepare fresh on day of assay. Do not freeze. |
| CCK-8 | 10 | 0.1% BSA/PBS | -80°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Dose-Response Assay
4.1 Isolation of Pancreatic Acini Note: This guide assumes the researcher is proficient in collagenase digestion of rodent pancreas. Ensure cell viability >95% via Trypan Blue exclusion before proceeding.
4.2 Experimental Design Strategy
To determine the optimal dose, we will test Proglumide across a logarithmic range (
-
Fixed Agonist: 100 pM CCK-8 (Approximate
for amylase release). -
Antagonist Range: 0 (Control), 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM, 10.0 mM.
4.3 Step-by-Step Workflow
-
Acini Suspension: Resuspend isolated acini in HRB buffer. Aliquot 500
L of cell suspension into polycarbonate tubes. -
Pre-Incubation (CRITICAL): Add Proglumide Sodium working solutions (50
L) to the cells 10 minutes prior to adding the agonist. This allows the antagonist to equilibrate with the receptors. -
Stimulation: Add CCK-8 (50
L) to achieve a final concentration of 100 pM.-
Control 1 (Basal): Buffer only (No CCK, No Prog).
-
Control 2 (Max): 100 pM CCK only (No Prog).
-
-
Incubation: Incubate for 30 minutes at 37°C in a shaking water bath (60 cycles/min).
-
Termination:
-
Centrifuge tubes at 1000 x g for 30 seconds.
-
Collect supernatant (Released Amylase).
-
Lyse the cell pellet with 1 mL distilled water or detergent buffer (Total Amylase).
-
-
Quantification: Measure amylase activity in both supernatant and pellet using your chosen detection method.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the pre-incubation of Proglumide prior to agonist stimulation.
Data Analysis & Expected Results
5.1 Calculation Amylase release is expressed as a percentage of total cellular amylase to normalize for variations in cell number per tube.
5.2 Calculating Inhibition Normalize the data where "Basal" is 0% and "CCK alone" is 100% response.
5.3 Expected Data Table
Hypothetical data based on literature values (
| Proglumide Conc.[1][2][3][4][5][6] (mM) | % Amylase Release (Raw) | % Inhibition (Normalized) | Interpretation |
| 0 (Basal) | 3.0% | - | Background leakage |
| 0 (CCK Only) | 15.0% | 0% | Max stimulation (100 pM CCK) |
| 0.1 mM | 14.5% | ~4% | Minimal effect |
| 0.3 mM | 12.5% | ~20% | Onset of inhibition |
| 1.0 mM | 9.0% | ~50% | Approximate |
| 3.0 mM | 5.5% | ~80% | Significant blockade |
| 10.0 mM | 3.5% | ~96% | Near complete blockade |
Troubleshooting & Self-Validation
-
High Basal Release (>5-7%): Indicates cell damage during isolation. Proglumide cannot inhibit leakage caused by membrane damage. Action: Discard cells; reduce collagenase digestion time.
-
No Inhibition Observed:
-
Precipitation: While Proglumide Na is soluble, interactions with high calcium in some buffers can occur at >20 mM. Action: Keep stock at 100 mM in water/buffer and dilute rapidly.
References
-
Hahne, W.F., et al. (1981). "Proglumide and benzotript: members of a different class of cholecystokinin receptor antagonists." Proceedings of the National Academy of Sciences, 78(10), 6304-6308.
-
Gardner, J.D., & Jensen, R.T. (1984). "Cholesystokinin receptor antagonists." American Journal of Physiology-Gastrointestinal and Liver Physiology, 246(5), G471-G476.
-
Iwamoto, Y., et al. (1987). "In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini." Gastroenterologia Japonica, 22(2), 222-228.
-
Tocris Bioscience. "Proglumide sodium salt: Technical Data Sheet."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural features of various proglumide-related cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ROLE OF A CCK RECEPTOR ANTAGONIST PROGLUMIDE IN MANAGEMENT OF CHRONIC PANCREATITIS - PHASE 1 STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 6. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. seniorchem.com [seniorchem.com]
Technical Guide: Handling, Storage, and Reconstitution of Proglumide Sodium Salt
[1]
Introduction & Scope
This technical guide outlines the rigorous handling, storage, and reconstitution protocols for Proglumide sodium salt , a non-selective cholecystokinin (CCK) receptor antagonist.[1] Unlike its free acid counterpart, the sodium salt form exhibits high water solubility, making it a preferred choice for in vitro and in vivo aqueous applications. However, this ionic nature renders the compound highly hygroscopic.[1] Improper storage leading to moisture uptake is the primary cause of hydrolytic degradation and weighing errors.
This document is designed for researchers requiring high-fidelity control over their experimental variables. It moves beyond generic advice to provide a self-validating system for compound management.[1]
Mechanism of Action
Proglumide acts as a competitive antagonist at both CCK-A (CCK1) and CCK-B (CCK2/Gastrin) receptors.[1][2][3] By blocking these G-protein coupled receptors (GPCRs), it inhibits downstream signaling cascades involving phospholipase C (PLC) and intracellular calcium mobilization, which are critical in gastrointestinal motility, pancreatic secretion, and certain cancer cell proliferation pathways.[1]
Physicochemical Properties
Table 1: Key Chemical Specifications
| Property | Specification |
| Chemical Name | 4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt |
| CAS Number | 99247-33-3 |
| Molecular Formula | C₁₈H₂₅N₂NaO₄ |
| Molecular Weight | 356.39 g/mol |
| Appearance | White solid / Lyophilized powder |
| Solubility (Water) | ~35 mg/mL (approx. 100 mM) |
| Solubility (DMSO) | ~55 mg/mL (approx. 150 mM) |
| Hygroscopicity | High (Requires desiccation) |
Handling & Storage: Lyophilized Solid
The "Desiccation Chain of Custody"
The stability of Proglumide sodium salt is directly linked to its moisture content. Sodium salts attract atmospheric water, which can alter the effective mass (leading to lower actual concentrations) and facilitate hydrolysis.
Protocol:
-
Arrival: Upon receipt, inspect the vial. If the powder appears clumped or sticky rather than a free-flowing lyophilized cake, moisture ingress may have occurred.[1]
-
Long-Term Storage: Store at -20°C .
-
Note: While some suppliers indicate Room Temperature (RT) storage is acceptable if desiccated, -20°C provides a thermal buffer that slows chemical degradation pathways.[1]
-
-
Desiccation: The vial MUST be stored inside a secondary container (sealed jar or bag) containing active desiccant (e.g., silica gel or Drierite).
-
Equilibration (Critical Step): Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes inside the desiccator.
-
Reasoning: Opening a cold vial in warm, humid lab air causes immediate condensation on the hygroscopic powder, ruining the remaining stock.[1]
-
Reconstitution Protocol
Solvent Selection[1][6]
-
Water/PBS: Preferred.[1] The sodium salt is specifically engineered for aqueous solubility. It dissolves readily in distilled water or PBS up to 100 mM.
-
DMSO: Compatible, but generally unnecessary unless co-solubilizing with hydrophobic compounds.[1]
Step-by-Step Reconstitution
Objective: Prepare a 50 mM Stock Solution.
-
Calculate Volume: Use the batch-specific molecular weight (check the label for hydration corrections).
-
Formula:
[1]
-
-
Add Solvent: Add sterile, deionized water (or PBS pH 7.[1]4) directly to the vial if preparing the whole amount.
-
Dissolution: Vortex gently for 15–30 seconds. The solution should be clear and colorless.
-
Validation: If particulates persist, sonicate for 30 seconds. Persistent cloudiness suggests degradation or impurities.[1]
-
-
Sterilization: If used for cell culture, filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind certain small molecules.[1]
Stock Solution Preparation Table
Table 2: Reconstitution Volumes for 10 mg of Proglumide Sodium (MW 356.39)
| Target Concentration | Volume of Solvent Required | Application Context |
| 1 mM | 28.06 mL | High-volume perfusion media |
| 10 mM | 2.81 mL | Standard stock for dilutions |
| 50 mM | 0.56 mL (560 µL) | High-concentration aliquots |
| 100 mM | 0.28 mL (280 µL) | Maximum solubility limit |
Storage of Solubilized Compound[1][6][9][10]
Once reconstituted, the stability clock starts.[1] Aqueous solutions are less stable than the lyophilized solid.
Protocol:
-
Aliquot Immediately: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in high-quality polypropylene microcentrifuge tubes.
-
Reasoning: Freeze-thaw cycles cause formation of ice crystals that can shear molecules and alter local pH, leading to precipitation or degradation.[1]
-
-
Storage Conditions: Store aliquots at -20°C .
-
Expiration: Use aqueous aliquots within 1 month .
-
Validation: Mark the box with an expiration date. If a precipitate is observed upon thawing, discard the aliquot.[1] Do not attempt to re-dissolve by heating.
-
Visual Workflows & Mechanisms
Workflow: Reconstitution & Storage
This diagram illustrates the critical decision points to prevent moisture damage and ensure sterility.
Caption: Step-by-step workflow emphasizing the critical equilibration step to prevent condensation damage.
Mechanism of Action: CCK Antagonism
Proglumide sodium competes with endogenous Cholecystokinin (CCK) and Gastrin.[2][4] The diagram below details the signaling pathway interruption.
Caption: Proglumide competitively blocks CCK receptors, preventing Gq-mediated Calcium mobilization and downstream effects.[1]
Safety & Disposal
-
Hazards: Proglumide sodium salt is classified as an irritant. It may cause respiratory irritation if inhaled (dust) and is irritating to eyes and skin.
-
PPE: Wear standard laboratory PPE (Lab coat, Nitrile gloves, Safety glasses).[1] Use a fume hood when handling the dry powder to avoid inhalation.
-
Disposal: Dispose of substance and container in accordance with local/regional/national regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23677833, Proglumide sodium. Retrieved from [Link][1]
-
Smith, J. P., et al. (2024).[5] CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery. MDPI Cancers.[1] Retrieved from [Link][1]
Sources
- 1. Proglumide | ABIN3221656 [antibodies-online.com]
- 2. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 5. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Proglumide sodium precipitation in cell culture media
Topic: Troubleshooting Proglumide Sodium Precipitation in Cell Culture Media
Executive Summary & Mechanism of Action
Proglumide sodium (Na-Proglumide) is the water-soluble salt form of Proglumide, a non-selective Cholecystokinin (CCK) receptor antagonist.[1] Unlike its free acid counterpart, the sodium salt is highly soluble in aqueous buffers. However, users frequently encounter precipitation when introducing high-concentration stocks into serum-supplemented media (e.g., DMEM, RPMI).
The Core Issue: Precipitation is rarely due to the compound's inherent insolubility. It is almost exclusively a pH-driven phase transition or an ionic strength conflict ("salting out").
Biological Context: Why Solubility Matters
Proglumide functions by competitively blocking CCK-A and CCK-B receptors.[2] If the compound precipitates, the effective molarity drops, leading to:
-
Incomplete Receptor Blockade: Failure to inhibit G
q-mediated signaling. -
Physical Cytotoxicity: Micro-crystals can mechanically damage cell membranes or induce non-specific stress responses (e.g., autophagy).
Visualizing the Mechanism
The following diagram illustrates the signaling pathway Proglumide is intended to block. Precipitation prevents the antagonist from effectively competing with CCK at the receptor site.
Caption: Proglumide antagonism of the CCK-Gq-PLC signaling cascade. Precipitation reduces free drug concentration, failing to prevent Ca2+ release.
Troubleshooting Guide: Diagnostics & Solutions
Category A: The Chemistry of Solubility
Q: I dissolved Proglumide Sodium in water and it was clear, but it turned cloudy immediately upon adding to DMEM. Why? A: This is likely "pH Shock."
-
The Science: Proglumide is a glutamic acid derivative. The sodium salt is basic and soluble. Media like DMEM (pH 7.0–7.4) is buffered. If you add a highly concentrated, slightly alkaline stock to neutral media, the local pH at the injection site may drop transiently, or the high ionic strength of the media (containing
and ) may force the "common ion effect," causing the salt to crash out. -
The Fix:
-
Pre-warm both the media and the stock solution to 37°C. Solubility increases significantly with temperature.
-
Vortex the media rapidly while adding the stock dropwise. Do not add the stock to a static liquid surface.
-
Q: Should I use DMSO to dissolve Proglumide Sodium? A: Generally, NO.
-
The Science: While the free acid form of Proglumide dissolves well in DMSO, the sodium salt is highly polar and prefers water. Dissolving salts in organic solvents (DMSO/Ethanol) often leads to poor solubility or immediate precipitation when diluted into aqueous media due to the drastic change in dielectric constant.
-
Recommendation: Use sterile, deionized water or PBS (pH 7.4) for stock preparation of the sodium salt.[1]
Category B: Protocol Optimization
Q: My stock solution precipitated after freezing. Is it ruined? A: Not necessarily, but proceed with caution.
-
The Science: Sodium salts can crystallize out of solution during freeze-thaw cycles as water freezes first, concentrating the solute in the remaining liquid phase (cryoconcentration) until it exceeds saturation.
-
The Fix:
-
Warm the vial to 37°C in a water bath.
-
Vortex vigorously for 60 seconds.
-
Critical Check: Hold the vial up to a light source. If any refraction or "swirls" (Schlieren lines) remain, the concentration is not uniform. Do not use it.
-
Validated Experimental Protocols
Protocol 1: Optimal Stock Preparation (Water-Based)
Target Concentration: 100 mM (Stock) for use at 10 µM – 1 mM working concentration.
| Parameter | Specification | Notes |
| Solvent | Sterile Milli-Q Water or PBS (pH 7.4) | Do not use DMSO for the sodium salt. |
| Max Solubility | ~35–50 mg/mL | Do not exceed 50 mg/mL to avoid supersaturation. |
| Sterilization | 0.22 µm PES Filter | Nylon filters may bind the drug; PES is low-binding. |
| Storage | -20°C (Aliquot) | Avoid repeated freeze-thaw cycles. |
Step-by-Step:
-
Weigh Proglumide Sodium powder in a sterile microcentrifuge tube.
-
Add 80% of the calculated volume of sterile water.
-
Vortex until fully dissolved (solution should be clear).
-
Add remaining water to reach final volume.
-
Filter sterilize using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation.
Protocol 2: The "Dropwise Integration" Method (Media Addition)
Use this method to prevent precipitation when treating cells.
-
Warm: Place the aliquoted stock and the culture media in a 37°C water bath for 10 minutes.
-
Agitate: Place the tube of media on a vortex mixer set to low speed (or swirl the flask manually by hand).
-
Inject: While the media is moving, add the Proglumide stock dropwise directly into the liquid. Do not let the drop run down the side of the vessel.
-
Equilibrate: Allow the media to sit at 37°C for 5 minutes before adding to cells. Inspect for cloudiness.
Troubleshooting Logic Tree
Use this flow to diagnose persistent precipitation issues.
Caption: Decision matrix for diagnosing Proglumide Sodium precipitation events.
References
-
PubChem. Proglumide Sodium (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non-alcoholic Steatohepatitis. (Discusses solubility and administration). Retrieved from [Link]
Sources
Optimizing Proglumide sodium dosage to avoid non-specific toxicity
Topic: Optimizing Proglumide Sodium Dosage to Avoid Non-Specific Toxicity Reference ID: PROG-NA-OPT-2024 Status: Active Guide[1]
Executive Summary & Mechanism Overview[1][2]
The Core Challenge: Proglumide sodium is a weak, non-selective antagonist of Cholecystokinin (CCK) receptors (CCK-A and CCK-B/Gastrin).[1] Unlike high-affinity antagonists (e.g., L-365,260 or Devazepide) which function in the nanomolar (nM) range, Proglumide often requires millimolar (mM) concentrations to achieve effective receptor blockade.[1]
The Toxicity Trap: Users frequently mistake osmotic stress or pH shifts for drug efficacy.[1] Because Proglumide Sodium dissociates into two ionic species (Proglumide anion + Na⁺), high concentrations (e.g., >5 mM) significantly alter the physicochemical properties of cell culture media.[1] This leads to "non-specific toxicity"—cell death caused by hypertonicity rather than specific CCK receptor inhibition.[1]
Module A: In Vitro Optimization (Cell Culture)[1]
The "Osmotic Drift" Phenomenon
When dissolving Proglumide Sodium in media, you are adding electrolytes.[1] Standard DMEM/RPMI has an osmolality of ~280–320 mOsm/kg.[1] Mammalian cells suffer stress above 350 mOsm/kg and apoptosis above 400 mOsm/kg.[1]
Table 1: Calculated Osmotic Impact of Proglumide Sodium
| Target Concentration | Dissociated Species | Approx.[1] Osmotic Shift | Total Est. Osmolality (in DMEM) | Risk Level |
| 0.1 mM | 0.2 mM | +0.2 mOsm | ~300 mOsm | Safe |
| 1.0 mM | 2.0 mM | +2.0 mOsm | ~302 mOsm | Safe |
| 10.0 mM | 20.0 mM | +20.0 mOsm | ~320 mOsm | Monitor |
| 50.0 mM | 100.0 mM | +100.0 mOsm | ~400 mOsm | High (Non-specific Toxicity) |
| 100.0 mM | 200.0 mM | +200.0 mOsm | ~500 mOsm | Lethal (Osmotic Lysis) |
Troubleshooting Q&A: Cell Detachment & Viability
Q: My HT-29 cells are detaching after 24 hours of treatment with 20 mM Proglumide. Is this CCK inhibition? A: Likely not. This is probable non-specific toxicity.[1]
-
Diagnosis: At 20 mM, you have increased osmolality by ~40 mOsm and potentially shifted pH if not buffered.[1]
-
The Fix: Perform an Osmotic Control Experiment .
-
Group A: Vehicle Control (Media only).
-
Group B: Proglumide Sodium (20 mM).[1]
-
Group C (The Validator): D-Mannitol or NaCl added to match Group B's osmolality (add ~40 mOsm).
-
Result: If Group C dies/detaches similar to Group B, your effect is osmotic, not receptor-driven.[1]
-
Q: The powder won't dissolve in PBS at 100 mM. A: Proglumide Sodium is highly water-soluble (>100 mM), but solubility decreases in high-salt buffers (common ion effect).[1]
-
Protocol: Dissolve the powder in pure sterile water first to create a 100x or 1000x master stock, then dilute into PBS or Media. Do not attempt to dissolve directly into 10x PBS.[1]
Visualizing the Optimization Workflow
Caption: Decision tree for validating Proglumide Sodium formulation before application to sensitive cell lines.
Module B: In Vivo Optimization (Animal Models)
Dosing & Pharmacokinetics
Proglumide has a short half-life.[1] A common error is single-daily dosing, which allows the receptor blockade to wear off, leading to "rebound" effects or lack of efficacy.[1]
Table 2: Recommended In Vivo Protocols (Murine)
| Parameter | Recommendation | Rationale |
| Route | Intraperitoneal (IP) or Subcutaneous (SC) | Oral absorption is variable in rodents; IP ensures rapid onset.[1] |
| Dose Range | 100 – 250 mg/kg | Doses >500 mg/kg approach the plateau of efficacy and increase renal load. |
| Frequency | Every 8–12 hours | Short half-life requires frequent dosing to maintain receptor occupancy.[1] |
| Vehicle | 0.9% Saline (pH adjusted) | Proglumide Na is alkaline; injectates >pH 8.0 cause local necrosis/pain.[1] |
Troubleshooting Q&A: Paradoxical Effects
Q: I treated rats for 7 days to block pancreatic growth, but the pancreas grew larger. Why? A: You are observing the "Trophic Partial Agonist" effect .[1] While Proglumide is an antagonist acutely, chronic exposure can induce upregulation of CCK receptors or act as a partial agonist under specific conditions [5].[1]
-
The Fix: Limit antagonist studies to acute windows (24–48 hours) or switch to a highly selective antagonist like L-365,260 for chronic studies.
Q: The mice are writhing immediately after IP injection. A: This is likely pH shock , not drug toxicity.[1]
-
The Fix: The sodium salt raises pH. Measure your injection solution.[1] If pH > 8.0, neutralize carefully with dilute HCl to pH 7.4 before injection.[1]
Module C: Mechanistic Pathway Analysis
Understanding where Proglumide acts versus where it causes toxicity is vital for data interpretation.[1]
Caption: Divergent pathways of Proglumide Sodium action. The green path represents the desired pharmacological effect; the red path represents the physicochemical toxicity artifact.[1]
References
-
Mimeault, M., et al. (2006).[1] "Recent advances on the role of gastrin and cholecystokinin receptors in the induction of apoptosis."[1] Apoptosis.[1] Link
-
González-Puga, C., et al. (2005).[1][2] "Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation."[1][2] Journal of Pineal Research.[1][2] Link[1]
-
Iwamoto, Y., et al. (1984).[1][2] "In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini." Gastroenterologia Japonica. Link
-
Tocris Bioscience. (n.d.).[1] "Proglumide Sodium Salt Product Information & Solubility Data." Tocris. Link
-
Povoski, S. P., et al. (1994).[1] "Proglumide, a CCK receptor antagonist, stimulates pancreatic growth in the rat."[1] Pancreas. Link
Sources
Addressing variability in Proglumide sodium absorption in oral dosing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Proglumide sodium. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in the oral absorption of Proglumide sodium during their experiments. Our goal is to provide you with the scientific rationale and practical steps to diagnose and address these issues effectively.
Introduction: Understanding the Challenge
Proglumide sodium is an orally bioavailable, water-soluble, non-selective cholecystokinin (CCK) receptor antagonist.[1][2][3] While its water solubility is a favorable characteristic for oral dosage forms, achieving consistent in vivo absorption can still be challenging. Variability in pharmacokinetic (PK) parameters such as peak plasma concentration (Cmax) and time to reach Cmax (Tmax) can compromise the reliability of experimental results and the therapeutic efficacy of the compound.[2] This guide will walk you through a systematic approach to troubleshooting the root causes of this variability.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of Proglumide sodium in humans?
A recent study in healthy, non-fasting human subjects who received a single 400 mg oral dose reported a mean peak plasma concentration (Cmax) of approximately 7847 ng/mL, which was reached at a Tmax of about 1 hour.[2] The serum elimination half-life was found to be around 3 hours.[2] It is important to note that these values were obtained in non-fasting subjects, indicating that the presence of food is a potential source of variability.[2]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of Proglumide sodium?
Q3: What are the primary factors that could be causing variability in my oral dosing experiments with Proglumide sodium?
Variability in oral drug absorption is often multifactorial.[5] For a water-soluble compound like Proglumide sodium, the key areas to investigate are:
-
Physiological State of the Animal/Subject: Differences in gastric pH, gastric emptying time, and intestinal transit time can significantly impact absorption.[5] The presence or absence of food is a major contributor to this variability.[5]
-
Formulation-Related Issues: The excipients used in your formulation, even for a soluble drug, can influence local drug concentration at the site of absorption and potentially interact with intestinal transporters.
-
Drug Permeability Limitations: If Proglumide sodium is a BCS Class III drug, its low permeability could be the rate-limiting step in absorption, making it susceptible to variability in intestinal transporter expression and function.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow to identify and resolve issues related to Proglumide sodium absorption variability.
Part 1: Characterizing Your Drug Substance and Formulation
The first step in troubleshooting is to ensure the consistency of your starting materials.
Issue: High lot-to-lot variability in experimental results.
Workflow for Investigating Drug Substance and Formulation Consistency
Caption: Workflow for troubleshooting drug substance and formulation consistency.
Detailed Protocols:
-
Protocol 1: pH-Dependent Solubility Study
-
Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess of Proglumide sodium to each buffer in a sealed container.
-
Agitate at 37°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples and analyze the supernatant for Proglumide sodium concentration using a validated HPLC-UV or LC-MS/MS method.[2]
-
Interpretation: High solubility is confirmed if the highest therapeutic dose is soluble in ≤ 250 mL of media at all pH values.[4]
-
-
Protocol 2: In Vitro Dissolution Testing
-
Use USP Apparatus 2 (paddles) at 50 or 75 rpm.
-
Use 900 mL of dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) at 37°C.[6]
-
Place one dosage unit in each vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze samples by HPLC-UV or LC-MS/MS.
-
Interpretation: For an immediate-release dosage form, at least 85% of the drug should dissolve within 30 minutes. Consistent dissolution profiles across batches are crucial.
-
Part 2: Investigating Physiological and Experimental Variables
If your drug substance and formulation are consistent, the next step is to examine the in vivo experimental conditions.
Issue: High inter-individual variability within the same experimental group.
Troubleshooting In Vivo Experimental Conditions
Caption: Decision tree for troubleshooting in vivo experimental variables.
Key Considerations and Protocols:
-
Fasting vs. Fed State: The gastrointestinal environment changes significantly with food.[7] A high-fat meal can delay gastric emptying and alter gut motility, which can either increase or decrease the absorption of a drug.[8]
-
Recommendation: Strictly control the fasting period before dosing (e.g., overnight fast for animals, 8-10 hours for humans). If the intended clinical use is with food, standardize the meal type and timing relative to dosing.
-
-
Protocol 3: Caco-2 Permeability Assay
-
Culture Caco-2 cells on semi-permeable filter supports for 21 days to form a differentiated monolayer.
-
Measure the transport of Proglumide sodium from the apical (A) to the basolateral (B) side and from B to A.
-
Analyze the concentration in the receiver compartment at various time points using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Interpretation:
-
High permeability is often correlated with a Papp (A to B) > 10 x 10⁻⁶ cm/s.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters, a potential source of variability and a characteristic of some BCS Class III drugs.
-
-
Part 3: Advanced Formulation Strategies
If inherent low permeability is identified as the root cause of variability, advanced formulation strategies may be necessary.
Table 1: Formulation Strategies to Address Absorption Variability
| Potential Issue | BCS Class | Formulation Strategy | Mechanism of Action | References |
| Inconsistent Dissolution | II or IV | Micronization, Nanosuspensions | Increases surface area for faster dissolution. | [9] |
| II or IV | Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble state. | [5][10] | |
| Low Permeability | III or IV | Permeation Enhancers | Temporarily alters the integrity of the intestinal epithelium to allow for greater drug passage. | [11] |
| III or IV | Lipid-Based Formulations (e.g., SMEDDS) | Can enhance absorption through lymphatic pathways and by interacting with enterocyte membranes. | [9][12] |
Summary of Key Physicochemical and Pharmacokinetic Properties
Table 2: Proglumide Sodium Profile
| Property | Value / Description | Source |
| Molecular Formula | C18H25N2NaO4 | |
| Molecular Weight | 356.39 g/mol | |
| Solubility | Water: 35.64 mg/mL | |
| Mechanism of Action | Non-selective cholecystokinin (CCK) antagonist | [1][13] |
| Oral Bioavailability | Orally active/bioavailable | [1][2][3] |
| Tmax (human, 400 mg oral dose) | ~1 hour | [2] |
| Cmax (human, 400 mg oral dose) | ~7847 ng/mL | [2] |
| Analytical Method | LC-MS/MS | [2] |
Concluding Remarks
Addressing variability in the oral absorption of Proglumide sodium requires a systematic and evidence-based approach. By carefully characterizing your drug substance and formulation, standardizing your in vivo experimental conditions, and, if necessary, investigating the compound's permeability, you can effectively diagnose and mitigate the sources of variability. This will lead to more robust and reproducible experimental outcomes.
References
-
PubChem. (n.d.). Proglumide. National Center for Biotechnology Information. Retrieved from [Link]
- ICH. (2020). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]
-
Sultan, A. S., et al. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Pharmaceuticals, 15(3), 347. [Link]
-
Wikipedia. (n.d.). Proglumide. Retrieved from [Link]
-
PharmaCompass. (n.d.). (+-)-proglumide. Retrieved from [Link]
- Marques, M. R. C., et al. (2020). Workshop Report: USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. Dissolution Technologies, 27(2), 40-51.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: proglumide. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Dissolution Testing of Sublingual Tablets: A Novel In Vitro Method. Pharmaceutical Development and Technology, 16(3), 257-262.
- Singh, B., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 29(4), 327-367.
- Hilaris Publisher. (2024, January 29). Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. Journal of Nanomedicine & Nanotechnology.
-
Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
- Emara, L. H., et al. (2017). The Flow-Through Cell as an In Vitro Dissolution Discriminative Tool for Evaluation of Gliclazide Solid Dispersions. Journal of Applied Pharmaceutical Science, 7(5), 001-009.
- U.S. Food and Drug Administration. (2017).
- Wu, C.-Y., & Benet, L. Z. (2005). The Use of BDDCS in Classifying the Permeability of Marketed Drugs. Pharmaceutical Research, 22(1), 11-21.
- Thakore, S. D., et al. (2021). Biorelevant dissolution testing and physiologically based absorption modeling to predict in vivo performance of supersaturating drug delivery systems. International Journal of Pharmaceutics, 607, 120958.
- Gupte, A., & DeHart, M. (2023, March 12). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology, 47(3).
Sources
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. fda.gov [fda.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scispace.com [scispace.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Proglumide - Wikipedia [en.wikipedia.org]
Minimizing batch-to-batch variation in Proglumide sodium hydration levels
Introduction: The Criticality of Water Content
Proglumide sodium is an active pharmaceutical ingredient (API) whose solid-state properties, including its hydration level, are critical quality attributes (CQAs). The amount of water present, whether as adsorbed surface moisture or as bound water of crystallization (hydrate), can significantly impact the material's stability, processability (e.g., flowability, compaction), dissolution rate, and ultimately, its therapeutic efficacy and shelf-life.[1][2][3] Batch-to-batch variation in hydration is a common but manageable challenge that requires a robust control strategy encompassing environmental management, proper handling, and precise analytical characterization.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing variability in the hydration levels of Proglumide sodium.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the hydration of Proglumide sodium.
Q1: What is the difference between "water content" and "moisture content"?
A1: These terms are often used interchangeably, but they have distinct meanings in pharmaceutical analysis.[6]
-
Water Content specifically refers to the quantity of water present, which can be in a bound state (water of crystallization) or a free state (adsorbed moisture). Karl Fischer titration is the gold-standard method for determining specific water content because it is a chemical reaction that is highly specific to H₂O.[7][8][]
-
Moisture Content , often determined by "Loss on Drying" (LOD), measures the total mass lost upon heating.[6] This includes water but also any other volatile components, such as residual solvents. Therefore, LOD may overestimate the true water content if other volatiles are present.
Q2: Why is controlling the hydration level of Proglumide sodium so important?
A2: Inconsistent hydration can lead to several downstream issues:
-
Physical Stability: Changes in hydration can induce transformations between different solid-state forms (polymorphs, pseudopolymorphs), which may have different physical properties.[10][11][12]
-
Chemical Stability: The presence of water can accelerate the degradation of chemically labile APIs through hydrolysis.[8]
-
Processability: Highly variable moisture content can affect powder flow, bulk density, and compaction behavior, leading to challenges in manufacturing processes like blending and tableting.[4][13]
-
Product Performance: Different hydration states can alter the dissolution rate of the API, potentially impacting the bioavailability of the final drug product.[10]
Q3: What are the primary analytical techniques for measuring hydration levels?
A3: The three primary techniques, each providing complementary information, are:
-
Karl Fischer (KF) Titration: The preferred method for specific water content determination.[8] It is highly sensitive and can measure both free and bound water.[2]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[14][15] It is excellent for quantifying the amount of water lost upon heating and can help distinguish between different types of water (e.g., surface vs. hydrate) based on the temperature at which the mass loss occurs.[16][17]
-
X-Ray Powder Diffraction (XRPD): A powerful technique for identifying the crystalline form of the API.[18][19] It can definitively determine if a material is anhydrous, a hydrate, or a mixture of forms, as each crystalline form produces a unique diffraction pattern.[20]
Q4: What are the recommended storage and handling conditions for Proglumide sodium?
A4: While specific conditions should be determined by stability studies, general best practices for hygroscopic materials like Proglumide sodium salt apply.[21][22] The material should be stored in well-sealed containers, protected from atmospheric moisture.[23] Storage in a desiccator or a controlled low-humidity environment (e.g., <40% relative humidity) is strongly recommended.[24] Minimize the time the container is open to the ambient environment during sampling and weighing.
Troubleshooting Guide: Diagnosing and Resolving Hydration Variability
This guide is designed to help you systematically identify and resolve the root causes of inconsistent hydration levels between batches of Proglumide sodium.
Problem 1: High Batch-to-Batch Variability in Karl Fischer (KF) Results
| Potential Root Cause | Investigative Action | Proposed Solution |
| Inconsistent Sampling | Review the sampling procedure (SOP). Are samples taken from the same location in the drum/container each time? Is the container sealed immediately after sampling? | Standardize the sampling protocol. Ensure samples are taken from multiple locations to ensure homogeneity and are placed immediately into a tightly sealed, low-volume container. |
| Environmental Exposure | Log the temperature and relative humidity (RH) of the lab environment during sampling and analysis. Correlate RH levels with KF results. | Perform all sample handling and preparation in a controlled environment, such as a glove box with low humidity, especially on days with high ambient humidity.[13] |
| Analytical Method Variability | Verify KF titrator calibration with a certified water standard.[7] Check for reagent degradation or solvent exhaustion. Ensure consistent sample mass and dissolution time. | Implement a daily system suitability check for the KF titrator. Establish a clear, validated analytical method specifying sample mass, solvent, and titration parameters.[8] |
Problem 2: TGA Shows Weight Loss, but XRPD Confirms the Anhydrous Form
| Potential Root Cause | Investigative Action | Proposed Solution |
| Adsorbed Surface Water | The material may be the correct crystalline form but has adsorbed environmental moisture onto its surface. This is common with hygroscopic compounds.[1] | Use TGA to quantify the weight loss below 100°C, which typically corresponds to surface water. Implement stricter environmental controls during handling and storage to minimize moisture adsorption.[24] |
| Presence of Residual Solvents | Review the synthesis and purification records for the batch. Are there any volatile organic solvents that could be present? | The weight loss in the TGA may correspond to the boiling point of a residual solvent, not water.[14] Confirm with Gas Chromatography (GC) if necessary. |
Problem 3: XRPD Pattern Shows a Mixture of Crystalline Forms
| Potential Root Cause | Investigative Action | Proposed Solution |
| Incomplete Crystallization/Drying | Review the manufacturing process parameters for the final crystallization and drying steps. Were there any deviations in temperature, pressure, or time? | Optimize and validate the drying process to ensure complete conversion to the desired solid form. Use XRPD as an in-process control (IPC) to confirm batch completion.[12] |
| Phase Transformation Post-Production | The material may have been produced as a single form but converted to another (e.g., an anhydrous form converting to a hydrate) due to improper storage.[19] | Analyze samples from different time points and storage conditions. This confirms stability issues. The solution is to adhere strictly to validated storage conditions (low humidity, sealed containers). |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for investigating hydration variability.
Caption: Troubleshooting Decision Tree for Hydration Variability.
Key Experimental Protocols (SOPs)
Adherence to standardized protocols is essential for generating reliable and reproducible data.
SOP 4.1: Water Content Determination by Volumetric Karl Fischer Titration
-
System Preparation & Standardization:
-
Ensure the KF titrator vessel is clean, and the reagents (titrant and solvent) are fresh.
-
Condition the titration cell by running the titrator until a stable, low drift rate is achieved (e.g., < 20 µ g/min ).
-
Perform a titrant standardization using a certified water standard or sodium tartrate dihydrate.[7] The factor should be verified daily.
-
-
Sample Analysis:
-
In a controlled low-humidity environment, accurately weigh a suitable amount of Proglumide sodium (typically 50-100 mg, depending on expected water content).
-
Quickly and carefully transfer the sample into the titration vessel.
-
Seal the vessel and begin the titration. Ensure the sample dissolves completely.
-
The titration will proceed automatically until the electrometric endpoint is reached.[]
-
-
Calculation:
-
The instrument software will automatically calculate the water content based on the titrant volume consumed, the titrant factor, and the sample weight.
-
Calculate the percentage of water (% w/w) using the formula: % H₂O = (Volume of Titrant (mL) * KF Factor (mg/mL) * 100) / Sample Weight (mg)
-
SOP 4.2: Hydrate Analysis by Thermogravimetric Analysis (TGA)
-
Instrument Setup & Calibration:
-
Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.
-
Set the purge gas (typically dry nitrogen) to the specified flow rate (e.g., 20 mL/min).
-
-
Sample Preparation:
-
Tare a clean TGA pan.
-
Accurately weigh 5-10 mg of Proglumide sodium into the pan. Distribute the sample evenly across the bottom.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature well above the dehydration point but below decomposition (e.g., 200°C).[14]
-
-
Data Analysis:
-
Analyze the resulting thermogram (Weight % vs. Temperature).
-
Identify the temperature range(s) where weight loss occurs. A sharp weight loss is often indicative of the loss of bound water of hydration.[16][17]
-
Quantify the percentage weight loss for each step. This corresponds to the amount of water (or other volatiles) lost.
-
SOP 4.3: Solid-State Form Identification by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation:
-
Ensure the sample is finely powdered and homogeneous. Gently use a spatula to break up any large agglomerates.
-
Pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
-
Instrument Setup:
-
Configure the diffractometer with the appropriate X-ray source (e.g., Cu Kα) and detector settings.
-
-
Data Acquisition:
-
Scan the sample over a defined angular range (e.g., 2° to 40° 2θ) with a suitable step size and scan speed.
-
-
Data Analysis:
-
Process the raw data to generate a diffractogram (Intensity vs. 2θ).
-
Compare the peak positions and relative intensities of the experimental pattern to reference patterns for known forms of Proglumide sodium (e.g., anhydrous, monohydrate).[18][19] A match confirms the identity of the solid form. The presence of peaks from more than one reference pattern indicates a mixture.
-
Relationship Between Analytical Techniques
The data from these three techniques should be used in concert to build a complete picture of the material's hydration state.
Caption: Interplay of Key Analytical Methods.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Available from: [Link]
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ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. Available from: [Link]
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Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Available from: [Link]
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Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. Available from: [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Available from: [Link]
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ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. Available from: [Link]
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Thermogravimetric Analysis. (2022). Improved Pharma. Available from: [Link]
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ICH Q6A Guideline. IKEV. Available from: [Link]
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Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. Available from: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC. Available from: [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass. Available from: [Link]
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Review on X-Ray Powder Diffraction Technique. (2016). Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
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Sodium proglumide. PubChem. Available from: [Link]
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X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. Available from: [Link]
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The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. (2018). Pharmaceutical Technology. Available from: [Link]
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X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. Available from: [Link]
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Applications of X-ray Powder Diffraction in Pharmaceutical Industry. IUCr Journals. Available from: [Link]
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Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Available from: [Link]
-
Karl Fischer Titration – Moisture Analysis. SG Systems Global. Available from: [Link]
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Proglumide. PubChem. Available from: [Link]
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Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. Available from: [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. Available from: [Link]
-
Risk management for moisture related effects in dry manufacturing processes: a statistical approach. (2016). PubMed. Available from: [Link]
-
What are recommended packaging conditions for highly hygroscopic APIs? (2013). ResearchGate. Available from: [Link]
-
Determining Water Content with a Novel Karl Fischer Titration Approach. (2020). Pharmaceutical Technology. Available from: [Link]
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Validation & Comparative
Comparative Efficacy of Proglumide Sodium and Loxiglumide in Pancreatitis: A Guide for Researchers
This guide provides a detailed comparative analysis of two cholecystokinin (CCK) receptor antagonists, Proglumide sodium and Loxiglumide, for the treatment of pancreatitis. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, preclinical data, and clinical findings.
Introduction: The Rationale for Targeting Cholecystokinin in Pancreatitis
Pancreatitis, in both its acute and chronic forms, represents a significant inflammatory challenge with limited therapeutic options. The pathophysiology of the disease is complex, but a key player in its initiation and progression is the gut hormone cholecystokinin (CCK).[1] CCK is the primary physiological stimulant of pancreatic enzyme secretion after a meal.[2] However, excessive or sustained stimulation of pancreatic acinar cells by CCK is a well-established method for inducing experimental pancreatitis.[1][3] This hyperstimulation leads to the premature intracellular activation of digestive enzymes, cellular injury, inflammation, and the characteristic symptoms of pancreatitis.[4]
In certain clinical scenarios, such as gallstone pancreatitis, plasma CCK levels are markedly elevated.[5][6] This has led to the hypothesis that blocking CCK receptors could be a viable therapeutic strategy to put the pancreas at rest, thereby reducing the severity of the disease.[1][7] Proglumide and its more potent analog, Loxiglumide, are antagonists of the CCK receptor and have been investigated for this purpose. This guide will dissect the available evidence for each compound to provide a clear comparison of their efficacy.
Mechanism of Action: Interrupting the CCK Signaling Cascade
Both Proglumide and Loxiglumide exert their effects by competitively blocking CCK receptors. The primary target in the pancreas is the CCK-A receptor (also known as CCK1), a G-protein-coupled receptor found on pancreatic acinar cells and on afferent vagal nerve fibers that modulate pancreatic secretion.[2]
By binding to these receptors, the antagonists prevent CCK from initiating its downstream signaling cascade. This blockade is intended to:
-
Reduce Pancreatic Hyperstimulation: By inhibiting the primary secretagogue, the metabolic stress on acinar cells is lessened.
-
Prevent Premature Enzyme Activation: This mitigates the initial trigger of acinar cell injury.
-
Decrease Inflammation and Edema: By reducing cellular damage, the subsequent inflammatory response is dampened.
Caption: Mechanism of CCK receptor antagonists in pancreatitis.
Profile: Proglumide Sodium
Proglumide is an older drug, initially developed for treating peptic ulcers, that functions as a non-specific CCK receptor antagonist, blocking both CCK-A and CCK-B subtypes.[8][9] Its lower potency and broader specificity distinguish it from Loxiglumide.
Preclinical Efficacy
Proglumide's performance in animal models of pancreatitis has yielded mixed results, suggesting its efficacy is highly dependent on the model used.
-
Acute Hemorrhagic Pancreatitis: In a severe model induced by a choline-deficient, ethionine-supplemented (CDE) diet in mice, Proglumide demonstrated significant therapeutic benefit. When administered after the onset of pancreatitis, it increased the survival rate from 37% in controls to 75% and reduced histological damage and serum amylase levels.[10]
-
Bile-Induced Pancreatitis: In contrast, a study using a bile-induced model of acute pancreatitis in rats found that while Proglumide produced some favorable biochemical changes (e.g., lower amylase in peritoneal fluid), it failed to improve survival.[11] Notably, a high dose (500 mg/kg) was associated with a significant reduction in survival, highlighting potential dose-dependent toxicity in this severe model.[11]
-
Chronic Pancreatitis: More recent preclinical research has focused on chronic pancreatitis. In murine models, Proglumide has been shown to decrease key pathological features, including pancreatic fibrosis, inflammation, and the development of precancerous lesions known as acinar-ductal metaplasia.[8][12][13]
Clinical Efficacy
The clinical development of Proglumide has been reinvigorated, with a new focus on its potential as a disease-modifying agent for chronic pancreatitis .
A recent Phase 1 open-label safety study in patients with chronic pancreatitis and moderate-to-severe pain provided promising results.[12][14] Treatment with 1200 mg/day of Proglumide for 12 weeks was found to be generally safe and well-tolerated.[14] Crucially, patients experienced a statistically significant reduction in pain scores across three different assessment tools.[12][14] Furthermore, analysis of blood microRNA biomarkers suggested a reduction in pancreatic inflammation and fibrosis.[12][14] These findings have spurred further investigation in ongoing Phase 2 trials.[13]
Profile: Loxiglumide
Loxiglumide is a derivative of Proglumide, specifically designed as a potent and selective antagonist for the CCK-A receptor.[3] In vitro studies in rats demonstrated that Loxiglumide is approximately 3,000 times more potent than Proglumide at inhibiting CCK-stimulated amylase release.[15]
Preclinical Efficacy
Loxiglumide has been extensively studied in various animal models of acute pancreatitis, where it has generally shown prophylactic and therapeutic effects.[16][17]
-
Mild (Edematous) Pancreatitis: In models induced by the CCK analog caerulein, Loxiglumide effectively reduced pancreatic edema (wet weight) and serum amylase levels in both mice and rats.[3][16][18] It was effective both prophylactically and when administered after the induction of pancreatitis.[18]
-
Severe (Necrotizing) Pancreatitis: The evidence in more severe models is conflicting. One study in rats with necrotizing pancreatitis induced by sodium taurocholate and caerulein found that intravenous infusion of Loxiglumide at higher doses (18 and 60 mg/kg/h) dramatically improved 72-hour survival from 24% to 86% and 90%, respectively.[3][16] However, another study using a similar severe model induced only by sodium taurocholate reported no beneficial effects from Loxiglumide on serum amylase, pancreatic weight, or histology.[18] This suggests its efficacy in severe disease may depend on the specific pathogenic triggers.
Clinical Efficacy
Loxiglumide has been evaluated in Japanese clinical trials for both acute pancreatitis and painful episodes associated with chronic pancreatitis.
-
Acute Pancreatitis: A preliminary clinical trial involving 189 patients with acute pancreatitis found that intravenous Loxiglumide (at doses of 100, 300, and 500 mg/day) led to a rapid improvement in clinical and physical signs.[19] Serum amylase and lipase levels returned to normal in a dose-dependent manner, with the 500 mg/day dose showing the quickest and most significant effect.[19]
-
Chronic Pancreatitis: A multicenter, placebo-controlled trial evaluated oral Loxiglumide for patients experiencing acute, painful attacks of chronic pancreatitis.[20][21] The results showed that a dose of 600 mg/day provided a statistically significant improvement in abdominal pain compared to placebo (59% vs. 36% improvement rate).[20][21] This dose also led to a significant decrease in serum pancreatic amylase and trypsin levels.[20][21]
Head-to-Head Comparison
| Feature | Proglumide Sodium | Loxiglumide |
| Receptor Target | Non-specific CCK-A and CCK-B antagonist[8][9] | Potent and specific CCK-A (CCK1) antagonist[3] |
| Relative Potency | Lower potency[15] | High potency (~3000x > Proglumide in one rat study)[15] |
| Primary Indication Studied | Chronic Pancreatitis: Disease modification (anti-fibrotic, anti-inflammatory, pain reduction)[12][14] | Acute Pancreatitis & Painful Attacks of Chronic Pancreatitis: Symptom and biochemical improvement[20][21] |
| Key Preclinical Findings | Effective in diet-induced hemorrhagic AP; ineffective or detrimental in bile-induced AP.[10][11] Reduces fibrosis and inflammation in chronic models.[13] | Effective in mild, edematous AP.[18] Conflicting results in severe, necrotizing AP, with one study showing a dramatic survival benefit.[16][18] |
| Key Clinical Findings | Phase 1 trial showed significant pain reduction and improved inflammatory/fibrotic biomarkers in chronic pancreatitis patients.[12][14] | IV administration improved outcomes in acute pancreatitis. Oral administration reduced pain and enzyme levels during acute attacks of chronic pancreatitis.[20][21] |
| Development Status | Being repurposed; currently in Phase 2 trials for chronic pancreatitis.[22][13] | Has undergone clinical trials in Japan for acute pancreatitis and chronic pancreatitis pain. |
Standardized Experimental Workflow for Preclinical Evaluation
The causality behind experimental choices in this field is critical. A robust preclinical workflow is necessary to generate reliable and comparable data for compounds like Proglumide and Loxiglumide. The choice of animal model is paramount, as it dictates the clinical relevance of the findings. Mild, edematous models (e.g., caerulein) are useful for screening anti-secretory and anti-inflammatory effects, while severe, necrotizing models (e.g., taurocholate infusion) are essential for evaluating effects on systemic inflammation and mortality.
Caption: A typical preclinical workflow for evaluating CCK antagonists.
Step-by-Step Methodology:
-
Animal Model Selection: Wistar rats or C57BL/6 mice are commonly used. The choice depends on the specific pancreatitis induction method.
-
Induction of Pancreatitis:
-
Mild Model: Supramaximal stimulation with hourly intraperitoneal injections of caerulein (e.g., 50 µg/kg).
-
Severe Model: Retrograde infusion of sodium taurocholate into the pancreatic duct.
-
-
Drug Administration: Animals are randomized into groups. The investigational drug (Proglumide or Loxiglumide) is administered, typically via intravenous, intraperitoneal, or subcutaneous routes, at various doses. A control group receives only the vehicle. The timing can be prophylactic (before induction) or therapeutic (after induction).
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-induction), animals are euthanized. Blood is collected for biochemical analysis, and the pancreas is harvested.
-
Outcome Measures:
-
Biochemical: Serum amylase and lipase levels are measured as primary indicators of pancreatic injury.
-
Histological: The pancreas is fixed, sectioned, and stained (e.g., with H&E). A pathologist blinded to the treatment groups scores the tissue for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Survival: In severe models, animals are monitored for a longer period (e.g., 72 hours) to assess mortality rates.
-
Conclusion and Future Directions
Proglumide sodium and Loxiglumide are both CCK receptor antagonists with demonstrated efficacy in pancreatitis, but their profiles suggest distinct therapeutic niches.
Loxiglumide stands out as a potent, specific CCK-A antagonist. The existing preclinical and clinical data support its utility for managing conditions characterized by acute pancreatic hyperstimulation, namely acute pancreatitis and painful exacerbations of chronic pancreatitis.[16][19][20] Its rapid action in reducing enzyme levels and clinical symptoms makes it a strong candidate for acute care settings.
Proglumide , while less potent, is emerging as a promising agent for the long-term management of chronic pancreatitis . Its non-specific antagonism of both CCK-A and CCK-B receptors may contribute to its broader effects.[9] The recent clinical data showing a reduction in not only pain but also biomarkers of inflammation and fibrosis suggest it could be the first disease-modifying therapy for this debilitating condition, moving beyond mere symptom management.[23][12][14]
For drug development professionals, the choice between these agents depends on the therapeutic goal. For acute symptom relief, a potent and specific antagonist like Loxiglumide appears advantageous. For developing a novel, disease-modifying therapy for chronic pancreatitis, the anti-fibrotic and anti-inflammatory potential demonstrated by Proglumide warrants significant further investigation. A direct head-to-head clinical trial, particularly in the context of chronic pancreatitis, would be invaluable to definitively establish the comparative efficacy of these two important compounds.
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Satake, K., et al. (1999). Clinical Evaluation of Cholecystokinin-A-Receptor Antagonist (Loxiglumide) for the Treatment of Acute Pancreatitis: A Preliminary Clinical Trial. Digestion, 60(Suppl 1), 69-72. [Link]
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Validating the Anti-Fibrotic Efficacy of Proglumide Sodium: A Comparative Guide to Collagen Staining Techniques
Introduction: The Challenge of Fibrosis and the Promise of Proglumide Sodium
Fibrosis, the excessive deposition of extracellular matrix (ECM) components, particularly collagen, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure.[1][2][3] The development of effective anti-fibrotic therapies is a significant challenge in modern medicine.[4] Proglumide sodium, a cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate with potential anti-fibrotic properties.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-fibrotic effects of Proglumide sodium, with a focus on robust experimental design and the comparative application of gold-standard collagen staining techniques.
Proglumide exerts its effects by blocking both CCK-A and CCK-B receptors, which are overexpressed on fibroblasts and certain cancer cells.[5] This blockade is thought to inhibit pathways that lead to the activation of stellate cells, key players in the fibrotic process, thereby reducing collagen production and deposition.[6][7][8] Preclinical studies have demonstrated the potential of Proglumide to reduce fibrosis in various organs, including the pancreas and liver.[4][6][9]
This guide will walk you through the critical steps of experimental validation, from selecting the appropriate animal model to quantifying the reduction in collagen deposition using Picrosirius Red and Masson's Trichrome staining. We will also compare the expected outcomes with other known anti-fibrotic agents, providing a comprehensive perspective on Proglumide sodium's therapeutic potential.
The Mechanism of Proglumide's Anti-Fibrotic Action
Proglumide's primary mechanism of anti-fibrotic action is centered on its antagonism of cholecystokinin (CCK) receptors. In fibrotic conditions, the expression of CCK receptors, particularly the CCK-B receptor, is upregulated in tissues like the liver.[4] The binding of CCK to these receptors on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, triggers their activation and transformation into myofibroblasts.[1][7] This activation is a critical step in the fibrotic cascade, leading to increased synthesis and deposition of collagen. Proglumide, by blocking these receptors, is thought to interrupt this signaling pathway, thereby preventing HSC activation and subsequent collagen production.[7][8] Furthermore, studies suggest that Proglumide may also modulate the tumor microenvironment by decreasing fibrosis, which can enhance the infiltration of T-cells and the efficacy of chemotherapeutic agents.[5]
Caption: Proglumide's anti-fibrotic signaling pathway.
Experimental Design for Validating Anti-Fibrotic Effects
A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages for assessing the anti-fibrotic efficacy of Proglumide sodium.
Caption: Experimental workflow for validating anti-fibrotic effects.
Animal Model Selection
The choice of animal model is critical and should align with the specific type of fibrosis being investigated. Several well-established models are available for inducing fibrosis in different organs.[10][11][12][13][14][15]
-
Liver Fibrosis:
-
Chemical-induced: Carbon tetrachloride (CCl4) or thioacetamide (TAA) administration are widely used methods to induce liver fibrosis in rodents.[16]
-
Diet-induced: A methionine- and choline-deficient (MCD) diet or a high-fat diet can induce non-alcoholic steatohepatitis (NASH) with associated fibrosis.[17]
-
Surgical models: Bile duct ligation (BDL) is a common surgical procedure to induce cholestatic liver fibrosis.[10]
-
-
Kidney Fibrosis:
-
Pancreatic Fibrosis:
-
Cerulein-induced pancreatitis: Repeated injections of cerulein, a cholecystokinin analogue, can induce chronic pancreatitis and fibrosis.[9]
-
Treatment Groups
To ensure a comprehensive evaluation, the study should include the following treatment groups:
-
Vehicle Control: Animals receiving the vehicle (e.g., saline or water) without the fibrotic-inducing agent.
-
Fibrosis Model Control: Animals subjected to the fibrosis-inducing protocol and receiving the vehicle.
-
Proglumide Sodium Treatment Group: Animals with induced fibrosis treated with Proglumide sodium. Multiple dosage groups are recommended to assess dose-dependent effects.
-
Positive Control (Alternative Anti-fibrotic Agent): Animals with induced fibrosis treated with a known anti-fibrotic agent such as Pirfenidone or Nintedanib.[18][19][20][21] This group serves as a benchmark for comparing the efficacy of Proglumide sodium.
Gold-Standard Collagen Staining Protocols
The visualization and quantification of collagen deposition are central to assessing the anti-fibrotic effects of Proglumide sodium. Picrosirius Red and Masson's Trichrome are the two most widely accepted and utilized staining methods for this purpose.[22][23][24]
Picrosirius Red Staining
Picrosirius Red staining, when viewed under polarized light, offers a highly specific method for visualizing collagen fibers.[25] The birefringence of the stained collagen allows for the differentiation of collagen types, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.[26]
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Washing:
-
Rinse slides in two changes of 0.5% acetic acid solution.[26]
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a resinous mounting medium.[28]
-
Masson's Trichrome Staining
Masson's Trichrome is a three-color staining protocol that differentiates collagen from other tissue components.[22][23][29] In this method, collagen fibers are stained blue, nuclei are stained black, and muscle, cytoplasm, and keratin are stained red.[2]
Detailed Protocol:
-
Deparaffinization and Rehydration: Follow the same procedure as for Picrosirius Red staining.
-
Mordanting: If tissues are not fixed in Bouin's solution, mordant in Bouin's solution for 1 hour at 56°C.[30]
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.[2]
-
Wash in running tap water for 10 minutes.
-
-
Cytoplasmic and Muscle Fiber Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.[2]
-
-
Differentiation and Collagen Staining:
-
Rinse in distilled water.
-
Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
-
Final Wash and Dehydration:
-
Rinse in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount as described for Picrosirius Red.
-
Quantitative Analysis of Collagen Deposition
Visual assessment of stained slides should be complemented by quantitative analysis to provide objective and statistically significant data. Image analysis software such as ImageJ or other specialized platforms can be used to quantify the stained area.[31][32][33]
Standard Operating Procedure for Quantification:
-
Image Acquisition: Capture high-resolution images of stained tissue sections at a consistent magnification (e.g., 10x or 20x).
-
Color Deconvolution: For Masson's Trichrome, use a color deconvolution plugin to separate the blue (collagen) channel from the red (cytoplasm) and black (nuclei) channels.[31] For Picrosirius Red under bright-field microscopy, isolate the red-stained areas.
-
Thresholding: Set a consistent threshold to define the stained collagen area across all images.
-
Area Measurement: Calculate the percentage of the total tissue area that is positively stained for collagen.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the collagen deposition between treatment groups.[31]
Comparative Performance Data
The following table summarizes the expected outcomes from a well-designed study validating the anti-fibrotic effects of Proglumide sodium. The data presented is hypothetical but based on the reported mechanisms of action and preclinical findings for the respective compounds.
| Treatment Group | Expected % Collagen Area (Mean ± SD) | Expected Qualitative Observations (Polarized Microscopy - Picrosirius Red) |
| Vehicle Control | 1-2% | Minimal, thin green fibers (Type III collagen) around vessels and ducts. |
| Fibrosis Model Control | 20-30% | Extensive, thick, and tightly packed yellow-orange fibers (Type I collagen) forming bridging fibrosis. |
| Proglumide Sodium (Low Dose) | 15-20% | Noticeable reduction in yellow-orange fibers compared to the fibrosis model. |
| Proglumide Sodium (High Dose) | 8-12% | Significant reduction in both yellow-orange and green fibers, with a more organized collagen network. |
| Pirfenidone | 10-15% | Marked decrease in collagen deposition, with thinner and less dense collagen fibers. |
| Nintedanib | 9-14% | Substantial reduction in overall collagen content and improved tissue architecture. |
Conclusion
This guide provides a comprehensive framework for the preclinical validation of Proglumide sodium's anti-fibrotic effects using robust and well-established collagen staining methodologies. By adhering to a rigorous experimental design, employing detailed staining protocols, and performing objective quantitative analysis, researchers can generate high-quality data to support the development of Proglumide sodium as a potential therapeutic agent for fibrotic diseases. The comparison with established anti-fibrotic drugs like Pirfenidone and Nintedanib will further contextualize its efficacy and potential clinical utility. The continued investigation into CCK receptor antagonists represents a promising avenue in the quest for effective treatments for fibrosis.
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Chen, Y., et al. (n.d.). An update on animal models of liver fibrosis. PMC. [Link]
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Hayashi, H., & Sakai, T. (n.d.). Animal models for the study of liver fibrosis: new insights from knockout mouse models. PMC. [Link]
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van der Heide, D., et al. (2024, October 11). Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo. Springer Nature. [Link]
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Lattouf, R., et al. (n.d.). Picro Sirius Red Stain for Collagen. University of Montreal. [Link]
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Smith, J. P., et al. (2019, October 9). Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis. PubMed. [Link]
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Singh, S., et al. (2026, January 3). Masson's Trichrome Staining Technique to Evaluate Tissue Fibrosis. ResearchGate. [Link]
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Smith, J. P., et al. (n.d.). CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE. PMC. [Link]
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Kumar, A., & Singh, S. (n.d.). Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. IntechOpen. [Link]
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Weiskirchen, R., & Tacke, F. (n.d.). Chronic liver diseases. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Eddy, A. A. (n.d.). Animal Models of Renal Fibrosis. Springer Nature Experiments. [Link]
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Singh, S., et al. (n.d.). Masson's Trichrome Staining Technique to Evaluate Tissue Fibrosis. PubMed. [Link]
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Smith, J. P., et al. (2024, May 7). CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery. MDPI. [Link]
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Smith, J. P., et al. (n.d.). Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non-alcoholic Steatohepatitis. ResearchGate. [Link]
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Conte, F., et al. (2020, May 20). Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson's Trichrome Staining. Bio-protocol. [Link]
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protocols.io. (2020, April 27). Masson's Trichrome Staining Protocol for FFPE spheroids and microtissues. protocols.io. [Link]
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Stoop, R., et al. (n.d.). comparison of various quantitative and qualitative collagen analysis methods in early liver fibrosis. Quickzyme Biosciences. [Link]
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Schipke, J., et al. (n.d.). Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. Journal of Applied Physiology. [Link]
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Kohl, M., et al. (2024, April 27). Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy. Oxford Academic. [Link]
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Schipke, J., et al. (2017, April 1). Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. PubMed. [Link]
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Smith, J. P., et al. (n.d.). Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non-alcoholic Steatohepatitis. PMC. [Link]
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Smith, J. P., et al. (n.d.). Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis. PMC. [Link]
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Martin, P. B., et al. (2017, May 31). Novel Anti-fibrotic Therapies. Frontiers. [Link]
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Cikrikcioglu, M. A., et al. (n.d.). Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study. PMC. [Link]
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Zhao, M., et al. (n.d.). Targeting fibrosis: mechanisms and clinical trials. PMC. [Link]
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Action for Pulmonary Fibrosis. (2025, May 19). Results of landmark clinical trial offer new hope for people living with pulmonary fibrosis. Action for Pulmonary Fibrosis. [Link]
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Saika, S., et al. (n.d.). Valproic acid suppresses collagen by selective regulation of Smads in conjunctival fibrosis. Laboratory Investigation. [Link]
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Ivanov, V., et al. (n.d.). Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate. PMC. [Link]
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Comparative Technical Guide: Proglumide Sodium vs. Morphine in Nociception Studies
Executive Summary
This guide provides a technical comparison between Morphine (the gold-standard mu-opioid agonist) and Proglumide Sodium (a non-selective cholecystokinin antagonist) within the context of nociception and analgesic tolerance. While Morphine is the primary driver of analgesia, Proglumide acts as a critical modulator. This guide explores their distinct mechanisms, the "anti-opioid" role of CCK, and experimental protocols demonstrating how Proglumide potentiates morphine efficacy while mitigating tolerance.[1][2]
Mechanistic Architecture: The Opioid-CCK Feedback Loop
To understand the utility of Proglumide, one must first understand the counter-regulatory system governing Morphine.
-
Morphine: Acts primarily on Mu-opioid receptors (MOR) in the periaqueductal gray (PAG) and dorsal horn of the spinal cord. Activation hyperpolarizes neurons (opening K+ channels), inhibiting nociceptive transmission.[3]
-
The Problem (CCK Release): Exogenous opioid administration triggers a paradoxical release of Cholecystokinin (CCK) in the CNS. CCK acts on CCK-B receptors to mobilize intracellular calcium, functionally opposing opioid-induced hyperpolarization. This is a primary driver of acute tolerance and opioid-induced hyperalgesia .
-
Proglumide Sodium: A non-selective antagonist of CCK-A and CCK-B receptors. By blocking the CCK receptor, Proglumide disrupts the negative feedback loop, effectively "uncapping" Morphine’s analgesic potential and preventing the neuroadaptive changes associated with tolerance.
Figure 1: The Opioid-CCK Antagonism Pathway
Caption: Figure 1 illustrates the negative feedback loop where Morphine-induced CCK release dampens analgesia. Proglumide interrupts this loop by blocking CCK receptors.[4][5][6]
Comparative Performance Data
The following data synthesizes findings from key nociception assays (Hot Plate and Tail Flick) comparing Morphine alone versus the Morphine + Proglumide combination.
Table 1: Efficacy and Tolerance Metrics
| Feature | Morphine Alone | Proglumide Sodium Alone | Morphine + Proglumide (Co-administration) |
| Primary Action | Potent Analgesia | Negligible Analgesia (in naive subjects) | Potentiated Analgesia (Left-shift of dose-response) |
| ED50 (Tail Flick) | ~4.0 mg/kg | N/A | ~2.0 - 2.5 mg/kg (Increases potency ~2x) |
| Tolerance Onset | Rapid (Acute tolerance within hours) | None | Delayed/Blocked (Maintains efficacy over repeated dosing) |
| Dose-Response | Linear until ceiling/toxicity | Inactive | Bell-Shaped (Low doses of Proglumide often more effective than high) |
| Respiratory Depression | Dose-dependent increase | None | Unchanged (Potentiates analgesia without increasing respiratory depression) |
Key Insight: Proglumide exhibits a "permissive" effect.[7] It does not induce analgesia on its own in naive animals because endogenous CCK is not tonically active. However, once Morphine is introduced (elevating CCK), Proglumide becomes active, blocking the anti-opioid effect.
Experimental Protocols
To validate these effects in a preclinical setting, rigorous standardization is required. Below are the specific protocols for assessing Potentiation and Tolerance.
Protocol A: The Potentiation Assay (Hot Plate Test)
Objective: Determine if Proglumide shifts the Morphine analgesic dose-response curve.
-
Subject Acclimatization: Mice/Rats (n=8-10 per group) acclimated to the testing room for 1 hour.
-
Baseline Measurement: Place subject on Hot Plate (52.5°C ± 0.5°C). Record latency to hind-paw lick or jump.
-
Cut-off: 30 seconds (to prevent tissue damage).
-
-
Drug Administration:
-
Group A (Control): Saline vehicle.
-
Group B (Morphine): Morphine Sulfate (Subcutaneous, varying doses: 1, 3, 5, 10 mg/kg).
-
Group C (Combo): Morphine (as above) + Proglumide (0.05 mg/kg intraperitoneal) administered 20 mins prior to Morphine.
-
-
Testing: Re-test latencies at 30, 60, and 90 minutes post-morphine.
-
Calculation: Calculate % Maximum Possible Effect (%MPE):
Protocol B: The Tolerance Prevention Assay
Objective: Assess Proglumide's ability to maintain Morphine efficacy over repeated dosing.
-
Induction Phase (Days 1-5):
-
Administer Morphine (10 mg/kg s.c.) twice daily.
-
Experimental Group: Co-administer Proglumide (10 mg/kg i.p.) with every Morphine injection.
-
-
Challenge Phase (Day 6):
-
Administer a standard challenge dose of Morphine (5 mg/kg) to all groups.
-
-
Readout:
-
Morphine Only Group: Expect low %MPE (Tolerance established).
-
Combo Group: Expect high %MPE (Tolerance prevented).
-
Figure 2: Experimental Workflow for Tolerance Study
Caption: Figure 2 outlines the 6-day protocol to distinguish between morphine tolerance and proglumide-mediated tolerance prevention.
Safety & Translational Implications
For drug development professionals, the safety profile of the combination is as vital as efficacy.
-
Respiratory Depression: Unlike adding a second opioid (which compounds respiratory risk), Proglumide does not potentiate morphine-induced respiratory depression. This dissociation is crucial for therapeutic index improvement.
-
Dependence: Studies suggest Proglumide may attenuate the development of physical dependence, though less robustly than it affects tolerance.
-
Clinical Translation: Proglumide was originally an anti-ulcer drug.[7] Its high safety margin in humans makes it an attractive candidate for "opioid-sparing" adjuvant therapies in clinical trials for chronic pain.
References
-
Watkins, L. R., Kinscheck, I. B., & Mayer, D. J. (1984). Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide.[6][8][9] Science, 224(4647), 395-396.
-
Lavigne, G. J., et al. (1989). Proglumide potentiates morphine analgesia for acute postsurgical pain.[10][11] Clinical Pharmacology & Therapeutics, 45(6), 666-673.[11]
-
Kellstein, D. E., & Mayer, D. J. (1991).[8] Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance.[8][12] Pain, 47(2), 221-229.
-
Tang, J., et al. (1984). Proglumide prevents and curtails acute tolerance to morphine in rats.[13] Neuropharmacology, 23(6), 715-718.
-
McCleane, G. (2003). Cholecystokinin antagonists: Can they augment opioid-derived analgesia? Journal of Opioid Management.
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Benchmarking CCK Receptor Antagonists: Proglumide Sodium vs. Devazepide
Executive Summary: The "Sledgehammer" vs. The "Scalpel"
In the landscape of Cholecystokinin (CCK) receptor pharmacology, Proglumide Sodium and Devazepide (L-364,718) represent two distinct eras of drug development. While both target CCK receptors, their utility profiles are radically different.
-
Proglumide Sodium is the "sledgehammer": A first-generation, non-selective, low-affinity antagonist. Its primary advantage is high water solubility and broad-spectrum blockade (CCK1 & CCK2), making it useful for physiological organ bath studies where organic solvents must be avoided.
-
Devazepide is the "scalpel": A second-generation, highly selective CCK1 (CCK-A) antagonist with nanomolar potency . It is the gold standard for receptor characterization but requires careful handling due to hydrophobicity.
This guide benchmarks these two compounds to assist researchers in selecting the correct tool for their specific experimental constraints.
Mechanistic & Structural Foundation
Target Definition
The CCK receptor family belongs to the G-protein coupled receptor (GPCR) superfamily, primarily signaling through the Gq/11 pathway.
-
CCK1 (formerly CCK-A): Located primarily in the pancreas, gallbladder, and specific CNS nuclei. Mediates amylase secretion, gallbladder contraction, and satiety.
-
CCK2 (formerly CCK-B): Located in the stomach (parietal cells) and widespread in the CNS. Mediates gastric acid secretion, anxiety, and pain modulation.[1]
Chemical Class[2][3]
-
Proglumide Sodium: A derivative of glutaramic acid. It bears structural similarity to the C-terminal of CCK but lacks the peptide bonds, granting it resistance to peptidases.
-
Devazepide: A benzodiazepine derivative (non-peptide).[2] It was developed by screening benzodiazepine libraries for CCK antagonism, resulting in a rigid structure that fits the CCK1 pocket with extreme high affinity.
Visualization: CCK Signaling & Antagonist Blockade
The following diagram illustrates the Gq-coupled signaling cascade and where these antagonists intervene.
Figure 1: Gq-coupled CCK signaling pathway. Devazepide selectively blocks CCK1R, while Proglumide provides broad, low-affinity blockade of both subtypes.
Quantitative Benchmarking
The difference in potency between these two compounds is approximately 1,000,000-fold . Researchers often underestimate the concentration of Proglumide required to achieve effective inhibition.
Comparative Data Profile
| Feature | Proglumide Sodium | Devazepide (MK-329) |
| Primary Target | Non-Selective (CCK1 & CCK2) | Highly Selective CCK1 (CCK-A) |
| Binding Affinity ( | ~300,000 - 800,000 nM (0.3 - 0.8 mM) | 0.08 - 0.2 nM |
| Inhibition ( | ~1 - 5 mM (Amylase release) | ~0.1 - 1.0 nM (Amylase release) |
| Selectivity Ratio | ~1:1 (Equipotent) | >1,000:1 (CCK1 vs CCK2) |
| Solubility | Water / PBS (>50 mg/mL) | DMSO / Ethanol (Hydrophobic) |
| Reversibility | Rapidly Reversible | Slowly Reversible (Lipophilic) |
Key Insight: To achieve the same receptor occupancy as 1 nM Devazepide, you would need approximately 1 mM of Proglumide. This massive concentration difference dictates their experimental applications.
Experimental Utility & Application Guide
When to use Proglumide Sodium:
-
In Vivo Organ Bath Studies: Because it is a sodium salt, Proglumide dissolves directly in Tyrode’s or Krebs buffer. This avoids the "vehicle effect" of DMSO which can confound tissue contraction data.
-
Opioid Tolerance Research: Proglumide is uniquely used to study the "anti-opioid" effect of CCK in the CNS. Its ability to block CCK2 (albeit weakly) at high doses makes it a standard tool in pain management research.
-
Gastric Acid Secretion: For historical comparison in blocking gastrin-mediated acid release (via CCK2 receptors on parietal cells).
When to use Devazepide:
-
Receptor Characterization: When you need to prove a specific physiological effect is mediated exclusively by CCK1.
-
Radioligand Binding Competitor: Its high affinity makes it an ideal "cold" competitor to define non-specific binding in assays.
-
Low-Volume Assays: In 96/384-well plate formats (e.g., FLIPR calcium assays), the high potency allows for minimal reagent usage and no osmotic stress on cells.
Validated Experimental Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
Causal Protocol Design
-
Why Filtration? CCK receptors are membrane-bound. Separation of bound vs. free ligand is critical.
-
Why PEI? Polyethyleneimine (PEI) treats glass fiber filters to reduce the highly lipophilic radioligand from sticking to the filter (non-specific binding).
Workflow Diagram
Figure 2: Competitive Radioligand Binding Workflow. Critical control points are the incubation time and the wash temperature.
Step-by-Step Methodology
-
Buffer Preparation:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL BSA (Protease free), 0.1 mg/mL Bacitracin (Peptidase inhibitor).
-
Note: BSA and Bacitracin are mandatory to prevent degradation of the peptide radioligand (
-CCK-8).
-
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing human CCK1R.
-
Homogenize in ice-cold Tris buffer and centrifuge at 40,000 x g. Resuspend pellet to protein conc of ~0.5 mg/mL.
-
-
Competition Setup:
-
Total Binding: Membrane +
-CCK-8 (25 pM). -
Non-Specific Binding (NSB): Membrane +
-CCK-8 + 1 µM Devazepide . (Note: 1 µM is saturating for Devazepide). -
Experimental: Membrane +
-CCK-8 + Serial dilutions of Test Compound.
-
-
Incubation:
-
Incubate for 60 minutes at 25°C. Equilibrium is reached slowly for high-affinity antagonists like Devazepide.
-
-
Harvesting:
-
Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Filter using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Cold buffer prevents dissociation of the bound ligand during the wash.
-
-
Analysis:
Solubility & Handling
Proglumide Sodium[7][8][9]
-
Solubility: Highly soluble in water (>50 mM).
-
Storage: Hygroscopic. Store desiccant in the vial. Stable at room temperature in solid form; solutions should be fresh.
-
Usage: Can be added directly to cell culture media or organ baths.
Devazepide[1][3][4][10][11][12]
-
Solubility: Practically insoluble in water. Soluble in DMSO (up to 25 mM) or Ethanol.
-
Storage: -20°C. Protect from light.
-
Usage: Prepare a 10 mM stock in 100% DMSO.
-
Critical Warning: When diluting into aqueous buffer, keep final DMSO concentration <0.1% to avoid cytotoxicity or membrane perturbation. Watch for precipitation if the concentration exceeds 10 µM in aqueous buffer.
References
-
PubChem. (n.d.). Proglumide | C18H26N2O4.[5] National Library of Medicine. Retrieved from [Link]
- Chang, R. S., & Lotti, V. J. (1986). Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist. Proceedings of the National Academy of Sciences, 83(13), 4923-4926. (Seminal paper defining Devazepide/L-364,718).
-
Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Retrieved from [Link]
-
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
Sources
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Proglumide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Proglumide Sodium in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as proglumide sodium, is a critical component of this culture. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of proglumide sodium, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring the protection of both personnel and the environment.
Understanding Proglumide Sodium: Properties and Safety Profile
Proglumide sodium (CAS Number: 99247-33-3) is a non-selective cholecystokinin (CCK) antagonist used in research to study its effects on various physiological processes.[1][2] It is a white, solid substance that is soluble in water.[1] While some data suggests proglumide may not meet the criteria for a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all non-routine laboratory chemicals with a high degree of caution.[3] The absence of a specific hazard classification does not negate the potential for environmental impact if disposed of improperly.
Therefore, the guiding principle for the disposal of proglumide sodium is to prevent its entry into the sanitary sewer system and the environment.[4][5]
The Core of Compliant Disposal: A Step-by-Step Protocol
The following procedures are based on established best practices for laboratory chemical waste management and are designed to comply with general regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] Crucially, laboratory personnel must always consult and adhere to their institution's specific Chemical Hygiene Plan and local waste disposal regulations, as these may have more stringent requirements.
Step 1: Waste Identification and Segregation
The first and most critical step is the proper identification and segregation of proglumide sodium waste. Never mix proglumide sodium waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[8][9] Co-mingling of chemicals can lead to dangerous reactions and complicates the disposal process.
Proglumide sodium waste will typically fall into one of the following categories:
-
Unused or Expired Proglumide Sodium: The pure, solid chemical.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with proglumide sodium.
-
Aqueous Solutions: Solutions containing dissolved proglumide sodium.
-
Grossly Contaminated Materials: Items from a spill cleanup.
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure the safety of waste handlers.
-
Container Choice: Use a dedicated, leak-proof container that is chemically compatible with proglumide sodium.[4][6] High-density polyethylene (HDPE) containers are a suitable choice for solid and aqueous waste.
-
Labeling: Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[4][7][9] The label on your proglumide sodium waste container must include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Proglumide Sodium".
-
The CAS Number: "99247-33-3".
-
An indication of the waste's composition (e.g., "Solid Proglumide Sodium," "Aqueous Solution of Proglumide Sodium," "Contaminated Debris").
-
The accumulation start date (the date the first piece of waste was added to the container).
-
The name of the principal investigator or laboratory group.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[6]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Segregation: Do not store the proglumide sodium waste container with incompatible chemicals.
Step 4: Disposal of Different Waste Forms
-
Solid Proglumide Sodium: Carefully transfer any unused or expired solid proglumide sodium into the designated waste container using a dedicated spatula or scoop. Avoid creating dust.
-
Contaminated Labware: Place all disposable items that have come into contact with proglumide sodium directly into the labeled waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing proglumide sodium in a designated, labeled container for liquid waste. Under no circumstances should these solutions be poured down the drain. [4] The EPA has strict regulations against the sewering of pharmaceutical and chemical waste.[5]
-
Empty Containers: An empty container that held pure proglumide sodium should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.
Step 5: Spill Management and Decontamination
In the event of a spill, the primary goal is to contain the material and decontaminate the area safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, gently cover the material with an absorbent material to prevent it from becoming airborne. For a liquid spill, use absorbent pads or other appropriate spill control materials to dike the spill and prevent it from spreading.
-
Cleanup: Carefully collect the spilled material and all contaminated absorbent materials and place them in the designated proglumide sodium waste container.
-
Decontamination: Clean the spill area with a detergent solution and then wipe it down with water. All cleaning materials should be disposed of as contaminated waste.
Step 6: Arranging for Final Disposal
Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of the chemical waste yourself.
Summary of Proglumide Sodium Disposal Procedures
For quick reference, the key operational details are summarized in the table below.
| Waste Type | Container | Disposal Method | Key Precautions |
| Solid Proglumide Sodium | Labeled, sealed, chemically compatible container (e.g., HDPE) | Collection for licensed hazardous waste disposal. | Avoid creating dust. Do not mix with other chemicals. |
| Aqueous Solutions | Labeled, sealed, chemically compatible container for liquids (e.g., HDPE) | Collection for licensed hazardous waste disposal. | DO NOT POUR DOWN THE DRAIN. |
| Contaminated Labware | Labeled, sealed, chemically compatible container (e.g., HDPE) | Collection for licensed hazardous waste disposal. | Segregate from non-contaminated waste. |
| Spill Cleanup Debris | Labeled, sealed, chemically compatible container (e.g., HDPE) | Collection for licensed hazardous waste disposal. | Use appropriate PPE during cleanup. |
Proglumide Sodium Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of proglumide sodium waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of proglumide sodium waste.
By adhering to these procedures and the underlying principles of chemical safety, researchers can ensure that their work with proglumide sodium is conducted in a manner that is both scientifically rigorous and environmentally responsible.
References
- Proglumide solid 99247-33-3 - Sigma-Aldrich. (URL: )
- 256329 Proglumide sodium salt CAS: 99247-33-3 - usbio.net. (URL: )
- Proglumide sodium salt (1478) by Tocris, Part of Bio-Techne. (URL: )
- Proglumide sodium salt - Cholecystokinin Receptor Antagonist - APExBIO. (URL: )
- Proglumide sodium salt | Non-selective CCK - Tocris Bioscience. (URL: )
- How to Ensure Safe Chemical Waste Disposal in Labor
- Proglumide | cholecystokinin - TargetMol. (URL: )
- Sodium proglumide | C18H26N2NaO4 | CID 67566730 - PubChem - NIH. (URL: )
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. (URL: )
- Proglumide | C18H26N2O4 | CID 4922 - PubChem - NIH. (URL: )
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- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (URL: )
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- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (URL: )
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- Safety D
- SAFETY D
- USP SDS US - CymitQuimica. (URL: )
- Hazardous Waste Disposal Guide - NSWAI. (URL: )
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: )
- Chemical Waste Disposal Guidelines. (URL: )
- Proglumide - Wikipedia. (URL: )
- Proglumide sodium salt | CCK antagonist | Buy
- Proglumide sodium salt | Non-selective CCK Receptor Antagonists: Tocris Bioscience. (URL: )
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (URL: )
- Decontamination of radioisotopes - Via Medica Journals. (URL: )
- Gastrointestinal Decontamination | Current Medical Diagnosis & Tre
- Chapter 7 - Management Procedures For Specific Waste Types. (URL: )
- Gastrointestinal Decontamination and Enhanced Elimin
- Chemical Comp
- Chemical Compatibility Calcul
- Table X – Selected guidelines and standards related to decontamination and waste disposal - GOV.UK. (URL: )
- Proglumide solid 99247-33-3 - MilliporeSigma. (URL: )
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ovid.com [ovid.com]
- 6. danielshealth.com [danielshealth.com]
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- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
